N-(Azido-PEG4)-Biocytin
描述
属性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFHEZMNHBZACD-UEOMBKFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(Azido-PEG4)-Biocytin: A Technical Guide for Researchers in Proteomics, Drug Discovery, and Neuroscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG4)-Biocytin is a versatile chemical probe that has emerged as a valuable tool in modern biological research. This multifunctional reagent integrates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and minimize steric hindrance, and a terminal azide (B81097) group that enables covalent ligation to alkyne- or cyclooctyne-containing molecules via "click chemistry." This unique combination of features makes this compound a powerful tool for the selective labeling, identification, and isolation of biomolecules in a variety of research applications, including proteomics, targeted protein degradation, and neuronal tracing.
Core Applications and Methodologies
The primary utility of this compound lies in its ability to serve as a "capture" reagent in two-step labeling strategies. The azide group allows for the specific and efficient biotinylation of molecules that have been metabolically, enzymatically, or chemically tagged with a complementary alkyne or strained cyclooctyne (B158145) group. The subsequent high-affinity interaction between biotin and streptavidin facilitates the detection, imaging, or enrichment of the labeled biomolecules.
Proteomics: Activity-Based Protein Profiling and Target Identification
A prominent application of this compound is in the field of proteomics, particularly in activity-based protein profiling (ABPP) and the identification of protein interaction partners. In a typical ABPP workflow, a target protein or protein family is first labeled with a probe containing an alkyne handle. This is often achieved through metabolic labeling, where cells are incubated with an alkyne-bearing analog of a natural substrate (e.g., an amino acid or a sugar), which is then incorporated into newly synthesized proteins. Alternatively, alkyne-functionalized covalent inhibitors can be used to target the active sites of specific enzymes.
Following labeling, the cell lysate is treated with this compound, which selectively reacts with the alkyne-tagged proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The resulting biotinylated proteins can then be enriched using streptavidin-coated beads and identified by mass spectrometry.
A specific example of this application is in the study of G-quadruplex (G4) structures, which are non-canonical secondary structures of nucleic acids involved in various cellular processes. Researchers have utilized alkyne-modified G4-ligands to probe their interactions within the cellular environment. After the ligand binds to G4 structures, this compound is used to attach a biotin tag, enabling the pull-down and identification of G4-interacting proteins.[1]
| Parameter | Value | Reference |
| G4-ligand (MultiTASQ) Concentration | 10 µM | [1] |
| Azido-PEG4-Biotin Concentration | 1.1 molar equivalents (relative to MultiTASQ) | [1] |
| Incubation Time for Click Reaction | 1 hour | [1] |
| Incubation Temperature for Click Reaction | 25 °C | [1] |
| Pull-down Method | Streptavidin-coated magnetic beads | [1] |
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified G4-ligand (e.g., MultiTASQ).
-
Prepare a stock solution of this compound in a 1:1 mixture of water and 1-butanol.
-
Prepare a stock solution of a copper(I) catalyst, such as a pre-complex of copper(I) bromide with a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified G4-ligand with a slight molar excess (1.1 equivalents) of this compound.
-
Add the copper(I)-THPTA complex to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction mixture for 1 hour at 25 °C with gentle agitation.
-
-
Protein Enrichment:
-
Following the click reaction, add the reaction mixture to a cell lysate to allow the biotinylated G4-ligand to bind to its protein targets.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated ligand-protein complexes.
-
Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a buffer containing an excess of free biotin or by denaturing the proteins.
-
Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify the G4-interacting partners.
-
Targeted Protein Degradation: PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of PROTACs often involves the conjugation of a target-binding ligand and an E3 ligase-binding ligand via a chemical linker.
This compound can be utilized as a component in the synthesis of PROTACs, particularly for research purposes where the biotin tag can facilitate the study of PROTAC binding and degradation kinetics. In this context, the azide group of this compound can be "clicked" to an alkyne-functionalized ligand for either the target protein or the E3 ligase. The carboxylic acid group of the biocytin (B1667093) moiety can then be activated (e.g., as an NHS ester) to react with an amine-containing linker attached to the other ligand, thus forming the final PROTAC molecule. The biotin tag can then be used for pull-down assays to confirm target engagement or to track the PROTAC within the cell.
Neuroscience: Neuronal Tracing
Biocytin has long been established as an effective anterograde and retrograde neuronal tracer. Its small size allows for efficient transport within neurons, and its high affinity for avidin (B1170675) enables sensitive detection. While there is a lack of specific peer-reviewed literature detailing the use of this compound for in vivo neuronal tracing, its properties suggest potential applications in this field, particularly in combination with metabolic labeling techniques.
For instance, neurons could be metabolically labeled with an alkyne-containing sugar or amino acid. Subsequent in situ click chemistry with this compound could then be used to biotinylate the newly synthesized glycoproteins or proteins within specific neuronal populations. This would allow for the visualization and tracing of these neurons and their projections following detection with streptavidin-conjugated reporters. This approach could offer a higher degree of specificity compared to traditional biocytin injection methods.
Conclusion
This compound is a powerful and versatile tool for researchers across multiple disciplines. Its trifunctional nature enables the specific and efficient biotinylation of alkyne-modified biomolecules, facilitating their subsequent detection, enrichment, and identification. The applications of this reagent in proteomics, particularly in the study of protein-nucleic acid interactions, are well-documented. While its use in PROTAC development and neuronal tracing is still emerging, the underlying chemical principles suggest significant potential for innovation in these fields. As research methodologies continue to evolve, the utility of this compound in elucidating complex biological processes is likely to expand.
References
An In-depth Technical Guide to N-(Azido-PEG4)-Biocytin for Neuronal Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of N-(Azido-PEG4)-Biocytin, a two-step neuronal tracer that combines the established transport properties of biocytin (B1667093) with the high specificity of bioorthogonal click chemistry. This approach allows for robust and precise labeling of neuronal pathways.
Introduction: A Two-Step Approach to Neuronal Tracing
Traditional neuronal tracers are often directly conjugated to a reporter molecule, such as a fluorophore. While effective, this can sometimes result in steric hindrance, affecting the tracer's transport, or lead to higher background signals. This compound overcomes these limitations by employing a two-step labeling strategy. First, the small, azide-modified biocytin molecule is introduced into the nervous system and transported along neuronal pathways. In the second step, a fluorescent reporter molecule, modified with an alkyne or cyclooctyne (B158145) group, is introduced and specifically "clicked" onto the azide (B81097) group of the transported tracer. This bioorthogonal reaction is highly specific and occurs under biocompatible conditions, leading to a high signal-to-noise ratio.[1][2]
Core Mechanism of Action
The mechanism of action of this compound can be broken down into three key phases: neuronal uptake, axonal transport, and bioorthogonal labeling.
Neuronal Uptake
The uptake of this compound from the extracellular space into neurons is primarily mediated by the biocytin moiety. Biotin and its derivatives are recognized and transported by the Sodium-dependent Multivitamin Transporter (SMVT) , a protein encoded by the SLC5A6 gene.[1][2][3] This transporter is known to be expressed at the blood-brain barrier and is responsible for the uptake of essential vitamins, including biotin, into the central nervous system. When this compound is injected directly into the brain parenchyma, it is believed that neuronal SMVT, and potentially other related transporters, facilitate its entry into the cytoplasm. Studies have shown that biocytin uptake can be selective for certain subpopulations of neurons.
Axonal Transport
Once inside the neuron, this compound is actively transported along the axon. This process, known as axonal transport, relies on the neuron's cytoskeleton, primarily microtubules, and motor proteins such as kinesins and dyneins.
-
Anterograde Transport: This refers to the movement of substances from the cell body (soma) towards the axon terminal. It is primarily driven by kinesin motor proteins. Biocytin is known to be an effective anterograde tracer, allowing for the mapping of projections from a population of labeled cell bodies to their downstream targets.[4][5][6]
-
Retrograde Transport: This is the movement of substances from the axon terminal back to the cell body, mediated mainly by dynein motor proteins. Biocytin also undergoes retrograde transport, enabling the identification of neurons that project to a specific injection site.[4][5][6]
The dual anterograde and retrograde transport properties make biocytin a versatile tool for mapping complex neural circuits.
Bioorthogonal Labeling via Click Chemistry
The final step in the mechanism is the visualization of the transported this compound. This is achieved through a highly specific and efficient chemical reaction known as click chemistry .[7][8][9] The azide group (-N3) on the PEG linker of the tracer serves as a bioorthogonal handle. After a sufficient time for axonal transport, the tissue is fixed and then incubated with a reporter molecule containing a terminal alkyne or a strained cyclooctyne.
In the presence of a copper(I) catalyst (for terminal alkynes) or spontaneously (for strained cyclooctynes), the azide and alkyne groups undergo a cycloaddition reaction to form a stable triazole linkage.[7][8][9] This "click" reaction is highly specific, meaning it does not interfere with other biological molecules, which contributes to a very high signal-to-noise ratio.[10] The reporter molecule is typically a bright fluorophore, allowing for high-resolution fluorescence microscopy of the labeled neurons.
Quantitative Data
While specific quantitative data for the transport rates and labeling efficiency of this compound are not extensively published, data from studies using unmodified biocytin and other neuronal tracers provide a valuable frame of reference.
| Parameter | Tracer | Value/Observation | Reference |
| Transport Direction | Biocytin | Anterograde and Retrograde | [4][5][6] |
| Anterograde Transport | Biocytin | Superior to Biotinylated Dextran (B179266) Amine (BDA) for labeling very thin axons, collaterals, and terminal ramifications. | [4] |
| Retrograde Transport | Biocytin | Less efficient than BDA for complete dendritic filling of retrogradely labeled neurons. | [4] |
| Fast Axonal Transport Rate | General (membranous organelles) | 0.5–5 µm/s | [11] |
| Slow Axonal Transport Rate | General (cytoskeletal/cytosolic proteins) | < 0.5 µm/s | [11] |
| Maximal Transport Velocity | Horseradish Peroxidase (HRP) | 25 mm/day (at 19°C) | [12] |
Experimental Protocols
The following is a generalized protocol for neuronal tracing using this compound. Optimization of incubation times, concentrations, and other parameters may be necessary for specific applications and model organisms.
Injection of this compound
-
Preparation of the Tracer: Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration (typically 1-5%).
-
Animal Surgery and Injection: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region. Using a glass micropipette or a Hamilton syringe, inject a small volume (e.g., 50-200 nL) of the tracer solution into the target nucleus. The injection can be performed via pressure ejection or iontophoresis.
-
Post-Injection Survival: Allow the animal to recover for a period sufficient for axonal transport to occur. This can range from 24 hours to several days, depending on the length of the pathway being studied.
Tissue Processing
-
Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde (PFA) solution in PBS.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS and allow it to equilibrate until it sinks.
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (typically 30-50 µm thick) on a cryostat or vibrating microtome. Collect the sections in PBS.
Click Chemistry Reaction
-
Permeabilization: Wash the sections in PBS and then permeabilize with a solution of PBS containing 0.3-0.5% Triton X-100 (PBST) for 1-2 hours at room temperature.
-
Click Reaction Cocktail: Prepare the click reaction cocktail. For a copper-catalyzed reaction, this typically includes:
-
An alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper ligand/reducing agent (e.g., THPTA or sodium ascorbate)
-
PBST
-
-
Incubation: Incubate the sections in the click reaction cocktail overnight at 4°C or for several hours at room temperature, protected from light.
-
Washing: Wash the sections extensively in PBST to remove unreacted reagents.
-
Counterstaining and Mounting: (Optional) Counterstain with a nuclear stain such as DAPI. Mount the sections on glass slides with an appropriate mounting medium.
Imaging
-
Image the labeled neurons using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Signaling Pathway: Neuronal Uptake and Transport
Caption: Neuronal uptake via SMVT and subsequent axonal transport.
Experimental Workflow
Caption: Experimental workflow for neuronal tracing.
Logical Relationship: Two-Step Labeling
Caption: Logical diagram of the two-step labeling process.
Conclusion
This compound represents a powerful and versatile tool for neuroanatomical tracing. By uncoupling the transport and visualization steps, it leverages the well-characterized transport of biocytin with the high specificity and efficiency of click chemistry. This results in robust labeling of neuronal projections with a high signal-to-noise ratio, making it an excellent choice for detailed morphological studies of neural circuits. While further quantitative characterization of this specific tracer is warranted, the foundational principles of its mechanism of action are well-established and promise a reliable method for researchers in neuroscience and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Future of Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A quantitative study of anterograde and retrograde axonal transport of exogenous proteins in olfactory nerve C-fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Applications of N-(Azido-PEG4)-Biocytin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG4)-Biocytin is a versatile heterobifunctional molecule that has gained significant traction in the fields of bioconjugation, proteomics, and drug delivery. Its unique architecture, featuring an azide (B81097) group for "click" chemistry, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols for this compound.
Core Chemical Properties
This compound is a biotin-PEG linker containing a terminal azide group and a biocytin (B1667093) moiety. The biocytin itself is a conjugate of biotin and L-lysine. The tetraethylene glycol (PEG4) spacer is a key feature that enhances the molecule's hydrophilicity, which can improve the solubility of conjugated biomolecules in aqueous environments.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C27H47N7O9S | [1][2] |
| Molecular Weight | ~645.8 g/mol | [1][2] |
| CAS Number | 2055042-70-9 | [1][2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [3][4] |
Key Applications and Signaling Pathways
The utility of this compound stems from its two primary reactive functionalities: the azide group and the biotin moiety.
1. Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7] These "click" reactions are bio-orthogonal, meaning they proceed with high efficiency in complex biological systems without interfering with native biochemical processes.[7][8]
2. Biotin-Streptavidin Interaction: The biotin group exhibits an extraordinarily high binding affinity for streptavidin, a tetrameric protein isolated from Streptomyces avidinii.[3][4] This interaction is one of the strongest known non-covalent bonds in nature, making it an ideal tool for detection, purification, and immobilization of biotinylated molecules.[3][9] Each streptavidin molecule can bind up to four biotin molecules, allowing for signal amplification in detection assays.[4]
Visualizing the Biotin-Streptavidin Interaction
Caption: The tetrameric structure of streptavidin with its four high-affinity binding sites for biotin.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the copper ligand in water or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) with a 5-10 fold molar excess of this compound from the stock solution.
-
Add the copper ligand to the reaction mixture at a final concentration of 5 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Visualizing the CuAAC Workflow
References
- 1. This compound, 2055042-70-9 | BroadPharm [broadpharm.com]
- 2. This compound | C27H47N7O9S | CID 123132114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
The Pivotal Role of the PEG4 Spacer in N-(Azido-PEG4)-Biocytin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG4)-Biocytin is a versatile heterobifunctional linker that has gained significant traction in bioconjugation, proteomics, and molecular imaging. Its unique architecture, combining an azide (B81097) handle for click chemistry, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a central polyethylene (B3416737) glycol (PEG) spacer, offers a powerful toolkit for researchers. This technical guide delves into the critical role of the PEG4 spacer, providing an in-depth analysis of its impact on the molecule's physicochemical properties and its utility in various research applications. We will explore the advantages conferred by this hydrophilic spacer, present relevant experimental frameworks, and illustrate its application in hypothetical workflows and signaling studies.
Introduction: The Molecular Architecture of this compound
This compound is comprised of three key functional domains:
-
Azide Group (N3): This functional group serves as a reactive handle for bioorthogonal "click chemistry" reactions. It can specifically and efficiently react with alkyne- or cyclooctyne-modified molecules, such as proteins, nucleic acids, or small molecule probes, to form a stable triazole linkage. This reaction is highly selective and can be performed in complex biological media with minimal side reactions.
-
Biotin Moiety: Biotin, also known as vitamin B7, exhibits an exceptionally high and non-covalent affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known in nature and is widely exploited for detection, purification, and immobilization of biotinylated molecules.
-
PEG4 Spacer: This discrete four-unit polyethylene glycol chain physically separates the azide group from the biocytin (B1667093) moiety. While seemingly a simple linker, the PEG4 spacer is instrumental in defining the overall performance and utility of the entire molecule.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Structure of this compound.
Core Functions and Advantages of the PEG4 Spacer
The inclusion of the PEG4 spacer is a deliberate design choice that imparts several advantageous properties to the this compound molecule. These properties are crucial for its successful application in various biochemical and cellular assays.
Enhanced Hydrophilicity and Solubility
Many biomolecules and fluorescent dyes are inherently hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. The PEG4 spacer, with its repeating ethylene (B1197577) glycol units, is highly hydrophilic. This characteristic significantly increases the overall water solubility of this compound and its subsequent conjugates.
| Property | Biocytin | This compound | Advantage of PEG4 Spacer |
| Aqueous Solubility | Soluble in water (may require gentle warming)[1] | Soluble in water, DMSO, DMF | The hydrophilic PEG spacer enhances the solubility of the entire construct in aqueous media, which is beneficial for bioconjugation reactions that are typically performed in aqueous buffers. |
| Tendency for Aggregation | Lower | Significantly Reduced | The PEG spacer helps to prevent the aggregation of conjugated molecules, particularly those with hydrophobic properties, leading to more stable and reliable reagents. |
Reduction of Steric Hindrance
The PEG4 spacer acts as a flexible arm, physically separating the reactive azide group and the bulky biotin moiety from the molecule to which it is conjugated. This spatial separation is critical for several reasons:
-
Improved Reaction Efficiency: By extending the azide group away from the surface of a conjugated protein, the PEG4 spacer makes it more accessible to its alkyne-containing reaction partner. This can lead to faster and more efficient click chemistry reactions.
-
Preservation of Biological Activity: When labeling proteins or other biomolecules, it is crucial that the label does not interfere with their native function. The PEG4 spacer helps to position the biotin tag away from the active sites or binding interfaces of the target molecule, thereby preserving its biological activity.
-
Enhanced Avidin/Streptavidin Binding: The flexible spacer allows the biotin moiety to be more readily accessible for binding to the deep biotin-binding pockets of avidin or streptavidin, ensuring efficient capture and detection.
Improved Pharmacokinetics and Biocompatibility
In the context of in vivo applications, PEGylation (the attachment of PEG chains) is a well-established strategy to improve the pharmacokinetic properties of molecules. While the PEG4 spacer is relatively short, it can still contribute to:
-
Increased Hydrodynamic Radius: The PEG chain can slightly increase the apparent size of the molecule, which can help to reduce renal clearance and prolong its circulation time in the body.
-
Reduced Immunogenicity: The hydrophilic nature of PEG can create a hydration shell around the molecule, which may help to mask it from the immune system and reduce the potential for an immunogenic response.
Experimental Protocols and Workflows
The dual functionality of this compound allows for a variety of experimental designs. Below are generalized protocols for its use in cell surface protein labeling and subsequent analysis.
General Workflow for Cell Surface Protein Labeling and Analysis
The following diagram illustrates a typical workflow for identifying cell surface proteins using this compound.
Caption: A generalized experimental workflow.
Detailed Protocol for Amine-Reactive Labeling of Cell Surface Proteins
This protocol describes the labeling of primary amines on cell surface proteins using the carboxylic acid group of this compound, which is first activated to an NHS ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Activation of this compound (Preparation of NHS ester):
-
Dissolve this compound, NHS, and DCC (or EDC) in a molar ratio of 1:1.2:1.2 in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the activated this compound-NHS ester.
-
-
Cell Preparation:
-
For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.
-
For cells in suspension, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in PBS to the desired concentration.
-
-
Cell Surface Labeling:
-
Add the activated this compound-NHS ester solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation to label cell surface proteins.
-
-
Quenching:
-
Add quenching buffer to the cells and incubate for 10 minutes at 4°C to stop the reaction.
-
Wash the cells three times with ice-cold PBS to remove excess labeling reagent.
-
-
Cell Lysis:
-
Lyse the labeled cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the labeled proteins.
-
The resulting lysate now contains proteins labeled with both an azide group and a biotin tag, ready for downstream applications such as click chemistry and affinity purification.
Application in a Hypothetical Signaling Pathway Study
This compound can be a powerful tool to study protein-protein interactions within a signaling pathway, particularly for cell surface receptors. The diagram below illustrates a hypothetical scenario where this molecule is used to identify interaction partners of a receptor of interest (ROI).
Caption: Use of the reagent in a hypothetical study.
In this hypothetical experiment, cells are first treated with an alkyne-modified metabolic precursor that is incorporated into the ROI. Then, this compound is added, and a click reaction occurs, specifically labeling the ROI. Due to the biotin tag, the ROI and any closely interacting proteins can be pulled down using streptavidin beads and subsequently identified by mass spectrometry. The PEG4 spacer in this context ensures that the biotin tag is accessible for purification without disrupting the native protein-protein interactions.
Conclusion
The PEG4 spacer in this compound is a critical component that significantly enhances the utility and performance of this versatile chemical probe. By improving aqueous solubility, minimizing steric hindrance, and providing a flexible linkage, the PEG4 spacer enables more efficient and reliable bioconjugation, purification, and detection of target molecules. Its thoughtful inclusion in the design of this compound makes this reagent a powerful tool for researchers in a wide range of disciplines, from fundamental cell biology to drug discovery and development. Understanding the role of this spacer is key to effectively designing and executing experiments that leverage the full potential of this powerful molecule.
References
N-(Azido-PEG4)-Biocytin: A Technical Guide to a Novel Bi-functional Neuronal Tracer for Anterograde and Retrograde Transport Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of N-(Azido-PEG4)-Biocytin as a versatile, bi-functional tool for neuroanatomical tracing. The unique structure of this molecule, combining the established neuronal tracer biocytin (B1667093) with a polyethylene (B3416737) glycol (PEG) linker and a bioorthogonal azide (B81097) group, offers a powerful platform for mapping neuronal circuitry with high fidelity and experimental flexibility. This guide will delve into the core principles of its transport mechanisms, provide detailed experimental protocols, and present a comparative analysis of its potential for both anterograde and retrograde labeling.
Introduction: The Convergence of Neuronal Tracing and Click Chemistry
Traditional neuronal tracers have been instrumental in elucidating the intricate connections of the nervous system. Biocytin, a conjugate of biotin (B1667282) and L-lysine, has long been favored for its robust transport properties, revealing detailed neuronal morphology. It is effectively transported in both anterograde and retrograde directions, allowing for the comprehensive mapping of neural pathways.[1][2][3] However, the visualization of biocytin has traditionally relied on avidin-biotin affinity, which can sometimes be limited by steric hindrance and the need for enzymatic amplification steps.
The advent of click chemistry, a set of powerful, specific, and biocompatible chemical reactions, has revolutionized the labeling and detection of biomolecules.[4][5][6] By incorporating an azide moiety into the biocytin molecule, this compound becomes a substrate for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. This enables the covalent attachment of a wide array of reporter molecules, such as fluorophores or affinity tags, with exceptional specificity and efficiency. The PEG4 linker serves to enhance the solubility of the tracer and provides a flexible spacer, minimizing potential interference between the biocytin core and the azide group, thereby preserving the biological activity of both.
Core Principles of Transport: Anterograde vs. Retrograde
The utility of this compound as a neuronal tracer is predicated on the inherent transport mechanisms of its biocytin core.
Anterograde Transport: Following uptake into the neuronal cell body (soma) at the injection site, this compound is actively transported along the axon towards the presynaptic terminals. This process, known as anterograde transport, relies on the neuron's microtubule-based transport machinery, primarily driven by kinesin motor proteins. This allows for the detailed visualization of axonal arborizations and terminal fields, revealing the efferent projections from the labeled neurons. Biocytin itself is known to be an excellent anterograde tracer.[3][7]
Retrograde Transport: this compound can also be taken up by axon terminals at a target site and transported back to the cell body. This retrograde transport is mediated by dynein motor proteins and is invaluable for identifying the afferent inputs to a specific brain region. While biocytin does exhibit retrograde transport, some of its derivatives, such as Neurobiotin, have been shown to be even more effective for retrograde tracing.[8][9][10][11] The efficiency of retrograde transport for this compound is expected to be comparable to or potentially enhanced by the PEG linker compared to standard biocytin.
Quantitative Data Presentation
As this compound is a novel, specialized tracer, direct comparative quantitative data for its transport efficiency is not yet widely available in peer-reviewed literature. However, we can extrapolate its potential performance based on the well-characterized properties of biocytin and its close analog, Neurobiotin. The following table summarizes the established transport characteristics of these parent compounds to provide a comparative framework.
| Tracer | Primary Transport Direction | Relative Anterograde Efficiency | Relative Retrograde Efficiency | Key Advantages |
| Biocytin | Primarily Anterograde | High | Moderate | Excellent for detailed axonal morphology.[3][7] |
| Neurobiotin | Anterograde & Retrograde | High | High | More extensive retrograde labeling compared to biocytin.[8][9] |
| This compound (Hypothesized) | Anterograde & Retrograde | High | Moderate to High | Click chemistry compatibility for versatile labeling; potentially improved solubility and reduced steric hindrance due to the PEG linker. |
Experimental Protocols
The following section provides a detailed, generalized methodology for the use of this compound as a neuronal tracer. This protocol is a composite based on standard practices for biocytin-based tracing and click chemistry visualization.
Tracer Injection
-
Preparation of Tracer Solution: Dissolve this compound in a sterile, buffered solution (e.g., 0.1 M phosphate (B84403) buffer or saline) to a final concentration of 1-5% (w/v).
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.
-
Injection:
-
Pressure Injection: Load the tracer solution into a glass micropipette (10-20 µm tip diameter). Lower the pipette to the target brain region using stereotaxic coordinates. Inject a small volume (e.g., 50-200 nL) of the tracer solution over a period of 5-10 minutes using a pico-injector.
-
Iontophoretic Injection: Load the tracer solution into a glass micropipette and pass a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes.
-
-
Post-Injection Survival: Allow the animal to recover. The survival time will depend on the length of the pathway being studied and can range from 24 hours to several days.
Tissue Processing
-
Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Post-Fixation: Dissect the brain and post-fix in the same fixative solution for 4-24 hours at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M phosphate buffer until it sinks.
-
Sectioning: Cut coronal or sagittal sections (e.g., 40-50 µm thick) on a cryostat or vibrating microtome. Collect the sections in a cryoprotectant solution for storage.
Click Chemistry Visualization
This step involves the covalent attachment of a reporter molecule (e.g., a fluorescent alkyne) to the azide group of the tracer.
-
Prepare Click Reaction Cocktail:
-
Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free click, or an alkyne-fluorophore for copper-catalyzed click)
-
For copper-catalyzed click chemistry (CuAAC):
-
Copper (II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., TBTA)
-
-
-
Washing: Wash the brain sections thoroughly in phosphate-buffered saline (PBS) to remove the cryoprotectant.
-
Permeabilization: Incubate the sections in PBS containing a detergent (e.g., 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Click Reaction:
-
Copper-Free (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC): Incubate the sections in the click reaction cocktail containing the DBCO-fluorophore overnight at 4°C or for several hours at room temperature. This method is generally preferred for biological samples due to the absence of cytotoxic copper.
-
Copper-Catalyzed (CuAAC): Incubate the sections in the click reaction cocktail containing the alkyne-fluorophore, CuSO₄, and sodium ascorbate. The reaction is typically faster and can be completed within 1-2 hours at room temperature.
-
-
Washing: Wash the sections extensively in PBS to remove unreacted reagents.
-
Mounting and Imaging: Mount the sections on glass slides, coverslip with an appropriate mounting medium, and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Molecular Structure and Functional Components
Caption: Functional components of this compound.
Experimental Workflow
Caption: Experimental workflow for neuronal tracing.
Logical Relationship of Anterograde and Retrograde Transport
Caption: Anterograde vs. Retrograde transport mechanisms.
Conclusion and Future Directions
This compound represents a significant advancement in neuroanatomical tracing by integrating the reliable transport properties of biocytin with the versatility of click chemistry. This bi-functional tracer holds the promise of enabling more detailed and flexible mapping of neuronal circuits. The ability to choose from a vast library of alkyne-modified reporter molecules opens up new possibilities for multi-color labeling, correlative light and electron microscopy, and the targeted delivery of functional probes to specific neuronal populations. While further experimental validation is required to fully characterize its transport dynamics, the foundational principles of its design suggest that this compound will be a valuable addition to the neuroscientist's toolkit for unraveling the complexity of the brain.
References
- 1. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d.docksci.com [d.docksci.com]
- 10. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocytin as a retrograde tracer in the mammalian visual system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Click Chemistry with N-(Azido-PEG4)-Biocytin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of N-(Azido-PEG4)-Biocytin as a versatile molecular probe. We will delve into the core concepts of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, offering detailed experimental protocols and data presentation to facilitate the integration of these powerful techniques into your research and development workflows.
Core Principles of Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes the use of highly efficient, reliable, and selective reactions to join small molecular units together. These reactions are characterized by their high yields, simple reaction conditions, and the generation of only inoffensive byproducts.[1][2] The quintessential example of a click reaction is the azide-alkyne cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[2][3] This reaction is known for its exceptional reliability and is insensitive to a wide range of functional groups and solvents, including water.[4] The Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), dramatically accelerates the rate of the cycloaddition.[5]
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[8][9] This bioorthogonal reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[8][10] This inherent strain is released upon reaction with an azide, driving the formation of the triazole linkage without the need for a metal catalyst.[10][11] SPAAC is therefore ideal for applications in living cells and organisms.[8]
This compound: A Versatile Click Chemistry Probe
This compound is a chemical probe that incorporates three key functional elements:
-
An Azide Group (-N₃): This functional group is the reactive handle for participating in click chemistry reactions with alkyne-containing molecules.[12]
-
A Polyethylene Glycol (PEG) Spacer (PEG4): The hydrophilic PEG4 linker enhances the solubility of the molecule in aqueous environments, a crucial feature for biological applications.[13]
-
Biotin: This vitamin has an exceptionally high affinity for avidin (B1170675) and streptavidin, making it a powerful tag for detection, purification, and immobilization of target molecules.
The combination of these features makes this compound a valuable tool for a wide range of applications, including the labeling and detection of proteins, nucleic acids, and other biomolecules.[14]
Data Presentation: Comparative Kinetics of Cycloalkynes in SPAAC
| Macrocyclic Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DIBO | ~0.3 |
| Bicyclononyne | BCN | 0.07 - 0.15 |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 |
| Biarylazacyclooctynone | BARAC | ~0.96 |
Data sourced from comparative studies on SPAAC kinetics.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization of reaction conditions, such as reactant concentrations and incubation times, is recommended for each specific application.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the biomolecule)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2- to 10-fold molar excess of this compound.
-
Add THPTA ligand to a final concentration of 5 times the copper concentration (e.g., 0.5 mM).
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the biotinylated biomolecule using an appropriate method, such as size exclusion chromatography, dialysis, or affinity purification to remove excess reagents.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the reaction of this compound with a DBCO-functionalized biomolecule.
Materials:
-
DBCO-modified biomolecule in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
To the solution of the DBCO-modified biomolecule, add a 2- to 4-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 5% (v/v) to maintain protein integrity.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.
-
Once the reaction is complete, remove the unreacted this compound and byproducts via size exclusion chromatography, dialysis, or another suitable purification method.
Visualizations of Click Chemistry Workflows
The following diagrams illustrate the core concepts and workflows of click chemistry reactions involving this compound.
References
- 1. N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 9. scirp.org [scirp.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
N-(Azido-PEG4)-Biocytin molecular weight and structure
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Molecular Profile
N-(Azido-PEG4)-Biocytin is a heterobifunctional chemical biology tool that integrates a biotin (B1667282) moiety for affinity-based applications, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal "click" chemistry reactions. This reagent is particularly valuable in the fields of chemical biology, proteomics, and drug discovery, notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
The molecular structure of this compound facilitates its role as a versatile linker. The biotin component allows for strong and specific binding to avidin (B1170675) and streptavidin proteins, enabling applications such as affinity purification, immobilization, and detection. The tetra-PEG linker (PEG4) is a hydrophilic spacer that improves the aqueous solubility of the molecule and the resulting conjugates, while also providing spatial separation between the biotin and the reactive azide group. The azide functionality is a key component for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent ligation to molecules containing a terminal alkyne.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 645.8 g/mol |
| Chemical Formula | C27H47N7O9S |
| CAS Number | 2055042-70-9 |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Conditions | Store at -20°C, desiccated |
Applications in Proteolysis-Targeting Chimera (PROTAC) Synthesis
A primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as its length, flexibility, and chemical composition can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.
The azide group of this compound allows for its incorporation into a PROTAC structure via a click chemistry reaction with an alkyne-functionalized ligand for either the target protein or the E3 ligase. The biotin tag can be utilized for purification of the final PROTAC or for analytical purposes, such as in vitro binding assays.
General Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC utilizing an azido-PEG linker typically follows a modular approach. This involves the separate synthesis of an alkyne-modified ligand for the target protein and a ligand for the E3 ligase, followed by their conjugation using the azide-containing linker.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the conjugation of an alkyne-containing molecule to this compound. The specific reaction conditions, including solvent, temperature, and reaction time, may require optimization depending on the properties of the alkyne-modified substrate.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., a protein ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with an aqueous buffer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and this compound in a 1:1.2 molar ratio in the chosen reaction solvent.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
-
Add CuSO4 to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using methods appropriate for the resulting conjugate, such as reverse-phase HPLC or affinity purification utilizing the biotin tag with streptavidin-functionalized resin.
-
Quantitative Data and Analysis
The efficiency of the click chemistry reaction and the characterization of the resulting bioconjugate are critical for downstream applications. Mass spectrometry is a key analytical technique for this purpose.
Example Quantitative Data from a PROTAC Synthesis
The following table provides hypothetical but representative data for the synthesis and characterization of a PROTAC using an this compound linker.
| Parameter | Value | Method of Analysis |
| Starting Alkyne-Ligand Mass | 450.5 Da | LC-MS |
| Linker Mass (Azido-PEG4-Biotin) | 645.8 Da | - |
| Expected PROTAC Mass | 1096.3 Da | - |
| Observed PROTAC Mass | 1096.4 Da | LC-MS |
| Reaction Yield | >90% | LC-MS Peak Area |
| Purity of Final PROTAC | >98% | HPLC-UV |
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule can be introduced into cells to induce the degradation of the target protein. The mechanism of action involves hijacking the cell's natural ubiquitin-proteasome system.
Methodological & Application
Application Notes for N-(Azido-PEG4)-Biocytin in Neuronal Tracing
Introduction
N-(Azido-PEG4)-Biocytin is a versatile neuronal tracer designed for anterograde and retrograde labeling of neuronal pathways in vivo. This molecule combines the well-established tracing properties of biocytin (B1667093) with the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. The azide moiety enables covalent ligation to a variety of reporter molecules via "click chemistry," offering a flexible and robust platform for neuronal visualization.
Traditional biocytin is a valuable tracer due to its efficient neuronal uptake and transport.[1][2] However, its application in long-term studies is limited by its susceptibility to degradation by the endogenous enzyme biotinidase, a process that begins a few hours after injection.[1][2] While more stable derivatives of biocytin have been developed to address this, this compound provides an alternative strategy.[1][3] The key advantage of this compound is not necessarily enhanced stability against biotinidase but its capacity for subsequent, highly specific chemical ligation.
The workflow for using this compound involves two main stages. First, the tracer is introduced into the target brain region in vivo, where it is taken up by neurons and transported along their axons. Following a survival period sufficient for transport to the areas of interest, the animal is euthanized, and the brain tissue is processed. In the second stage, the azide-tagged biocytin that has been distributed throughout the neuronal processes is visualized ex vivo. This is achieved by reacting the tissue with a fluorescent probe or another reporter molecule that has been modified with a terminal alkyne group. The azide and alkyne groups react in the presence of a copper(I) catalyst to form a stable triazole linkage, a reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This two-step approach allows for excellent signal amplification and flexibility in the choice of visualization agent.
Core Requirements Summary
| Requirement | Description |
| Tracer | This compound |
| Application | Anterograde and retrograde neuronal tracing in vivo |
| Visualization | Two-step process: in vivo transport followed by ex vivo click chemistry |
| Key Advantage | Covalent labeling with a wide range of reporter molecules |
Quantitative Data Summary
Table 1: Recommended In Vivo Injection Parameters
| Parameter | Iontophoretic Injection | Pressure Injection |
| Tracer Concentration | 2-5% (w/v) in 0.1 M Phosphate (B84403) Buffer or internal solution | 2-5% (w/v) in 0.1 M Phosphate Buffer |
| Pipette Tip Diameter | 10-20 µm | 10-30 µm |
| Current (Iontophoresis) | +5 to +10 µA (7s on / 7s off) | N/A |
| Injection Time | 10-30 minutes[3][5] | N/A |
| Injection Volume | N/A | 5-100 nL |
| Post-Injection Survival | 24-96 hours[3][6] | 24-96 hours[3][6] |
Table 2: Ex Vivo Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Fluorophore | 1-10 mM in DMSO | 10-50 µM | Reporter Molecule |
| Copper (II) Sulfate (CuSO4) | 20-100 mM in H2O | 1-2 mM | Catalyst Precursor |
| THPTA (ligand) | 100-200 mM in H2O | 5-10 mM | Copper (I) Stabilizer |
| Sodium Ascorbate (B8700270) | 100-300 mM in H2O | 10-20 mM | Reducing Agent |
Experimental Protocols
Protocol 1: In Vivo Neuronal Tracing
1. Preparation of Tracer Solution a. Dissolve this compound in 0.1 M phosphate buffer (pH 7.4) or a suitable internal solution (e.g., 1.0 M potassium methylsulfate (B1228091) for intracellular filling) to a final concentration of 2-5%.[3][7][8] b. Sonicate briefly if necessary to ensure complete dissolution. c. Centrifuge the solution to pellet any undissolved particles and draw the supernatant into the injection pipette.
2. Animal Surgery and Tracer Injection a. Anesthetize the animal using an approved protocol. b. Secure the animal in a stereotaxic frame. c. Perform a craniotomy over the target brain region. d. Lower a glass micropipette filled with the tracer solution to the desired coordinates. e. Inject the tracer using either iontophoresis or pressure injection as detailed in Table 1. i. For iontophoresis: Apply a positive current (e.g., +5 µA, 7 seconds on, 7 seconds off) for 15-30 minutes.[3] ii. For pressure injection: Deliver the desired volume (e.g., 20-50 nL) using a pico-injector. f. After injection, leave the pipette in place for 5-10 minutes to minimize backflow upon retraction. g. Slowly withdraw the pipette, suture the incision, and provide post-operative care.
3. Post-Injection Survival a. Allow the animal to survive for a period of 24 to 96 hours.[3] The optimal time will depend on the length of the neuronal pathway being studied. Longer survival times (e.g., 96 hours) are possible due to the presumed increased stability of biocytin derivatives over standard biocytin.[1]
Protocol 2: Tissue Processing and Visualization via Click Chemistry
1. Perfusion and Fixation a. Deeply anesthetize the animal. b. Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (pH 7.4). c. Post-fix the brain in 4% PFA overnight at 4°C.
2. Brain Sectioning a. Cryoprotect the brain by sinking it in a 30% sucrose (B13894) solution. b. Section the brain on a freezing microtome or cryostat at 40-50 µm thickness. c. Collect sections in phosphate-buffered saline (PBS).
3. Ex Vivo Click Chemistry Reaction a. Wash sections three times in PBS for 10 minutes each. b. Prepare the click reaction cocktail immediately before use. For 1 mL of cocktail, add the components in the following order, vortexing gently after each addition: i. 950 µL PBS ii. 10 µL of 20 mM CuSO4 solution[9] iii. 20 µL of 100 mM THPTA solution[9] iv. 10 µL of 10 mM Alkyne-Fluorophore solution v. 10 µL of 300 mM sodium ascorbate solution (freshly prepared)[9] c. Incubate the brain sections in the click reaction cocktail for 30-60 minutes at room temperature, protected from light. d. Stop the reaction by washing the sections three times in PBS for 10 minutes each.
4. Mounting and Imaging a. Mount the sections onto gelatin-coated slides. b. Allow the slides to air dry. c. Coverslip with an appropriate mounting medium. d. Image the labeled neurons using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for in vivo neuronal tracing.
Caption: Click chemistry visualization mechanism.
References
- 1. pnas.org [pnas.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. In vitro biocytin injection into perinatal mouse brain: a method for tract tracing in developing tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. confluore.com [confluore.com]
Proximity Labeling with N-(Azido-PEG4)-Biocytin: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of cellular biology, understanding the transient and dynamic interactions between molecules is paramount. Proximity labeling (PL) has emerged as a powerful technique to map these interactions within the native cellular environment. A key reagent in advanced PL workflows is N-(Azido-PEG4)-Biocytin, which, in combination with bioorthogonal click chemistry, offers a versatile and robust method for identifying proximal biomolecules. These application notes provide detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals employing this cutting-edge approach.
Introduction to Proximity Labeling with this compound
Traditional proximity labeling methods, such as BioID, TurboID, and APEX, rely on the enzymatic generation of reactive biotin (B1667282) species to covalently tag neighboring proteins. While highly effective, these methods are primarily limited to labeling proteins. The use of this compound introduces a two-step strategy that expands the scope of proximity labeling to a wider range of biomolecules, including glycans and lipids, and offers greater control over the labeling process.
This method typically involves two key stages:
-
Introduction of a Bioorthogonal Handle: An enzyme, often a peroxidase like APEX2 or a genetically engineered ligase, is fused to a protein of interest. This enzyme facilitates the local introduction of a bioorthogonal functional group, such as an alkyne, onto nearby biomolecules. This can be achieved through various strategies, including metabolic labeling where cells are incubated with alkyne-modified precursors.
-
Click Chemistry-Mediated Biotinylation: Following the introduction of the alkyne handle, this compound is introduced. The azide (B81097) group of this reagent specifically and efficiently reacts with the alkyne-tagged biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction covalently attaches the biotin moiety, allowing for the subsequent enrichment and identification of the labeled biomolecules.
The integrated PEG4 (polyethylene glycol) linker in this compound enhances the water solubility of the reagent and provides a flexible spacer arm, which can reduce steric hindrance and improve the efficiency of the click reaction and subsequent streptavidin binding.
Advantages of the Two-Step Proximity Labeling Approach
-
Expanded Substrate Scope: This method is not limited to protein-protein interactions and can be adapted to label other classes of biomolecules that can be metabolically tagged with an alkyne group.
-
Temporal Control: The two-step nature of the labeling process allows for more precise temporal control over the experiment.
-
Bioorthogonality: The click chemistry reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes, leading to lower background signal.
-
Versatility: The modular nature of this approach allows for the use of different enzymes for localizing the labeling and various alkyne-modified precursors to target different types of biomolecules.
Experimental Workflow
The overall experimental workflow for a proximity labeling experiment using this compound is a multi-step process that requires careful planning and execution. The key stages are outlined below.
Figure 1. General experimental workflow for proximity labeling using this compound.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling and Proximity-Dependent Alkyne Tagging
This protocol is a generalized procedure and may require optimization based on the specific cell line, protein of interest, and metabolic precursor used. The "GEN-Click" system is an example of a methodology that employs this principle.[1]
Materials:
-
Mammalian cells of interest
-
Plasmid encoding the enzyme-bait fusion protein (e.g., APEX2 fused to the protein of interest)
-
Transfection reagent
-
Cell culture medium and supplements
-
Alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar, amino acid, or lipid)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Transfection: a. Plate cells to achieve 70-80% confluency on the day of transfection. b. Transfect cells with the plasmid encoding the enzyme-bait fusion protein using a suitable transfection reagent according to the manufacturer's instructions. c. Allow cells to express the fusion protein for 24-48 hours.
-
Metabolic Labeling: a. Replace the cell culture medium with a fresh medium containing the alkyne-modified metabolic precursor at a predetermined optimal concentration. b. Incubate the cells for a sufficient duration (typically 12-24 hours) to allow for the incorporation of the alkyne tag into biomolecules.
-
Enzyme-Mediated Proximity Tagging (Example using APEX2): a. This step is specific to the "GEN-Click" methodology where APEX2 is used to spatially restrict the subsequent click reaction. The detailed mechanism involves the local generation of a reactive species that facilitates the copper-catalyzed click reaction.
-
Cell Lysis: a. After the labeling period, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol is adapted from established procedures for click chemistry in complex biological mixtures.
Materials:
-
Cell lysate containing alkyne-tagged biomolecules
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
Click Reaction Assembly: a. In a microcentrifuge tube, combine the following reagents in order:
- Cell lysate (1-5 mg of total protein)
- PBS to a final volume of 900 µL.
- This compound stock solution to a final concentration of 100 µM.
- Premix CuSO4 and THPTA in a 1:5 molar ratio and add to the reaction to a final concentration of 1 mM CuSO4. b. Vortex briefly to mix.
-
Initiate the Reaction: a. Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. b. Vortex briefly to mix.
-
Incubation: a. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (to remove excess reagents): a. Add four volumes of ice-cold acetone (B3395972) to the reaction mixture. b. Incubate at -20°C for at least 1 hour (or overnight). c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein. d. Carefully decant the supernatant. e. Wash the pellet with ice-cold 80% acetone, centrifuge again, and decant the supernatant. f. Air-dry the protein pellet.
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
Materials:
-
Protein pellet from the click reaction
-
Urea (B33335) buffer (8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5)
-
Wash Buffer 3 (10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, and 0.5% deoxycholate)
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Resuspend Protein Pellet and Bind to Beads: a. Resuspend the air-dried protein pellet in urea buffer. b. Equilibrate the streptavidin magnetic beads according to the manufacturer's instructions. c. Add the resuspended protein lysate to the equilibrated beads and incubate for 2 hours at room temperature with rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specifically bound proteins:
- Twice with Wash Buffer 1.
- Once with Wash Buffer 2.
- Once with Wash Buffer 3.
- Three times with 50 mM ammonium bicarbonate.
-
On-Bead Digestion: a. Resuspend the washed beads in 50 mM ammonium bicarbonate containing 1 mM DTT and incubate at 37°C for 30 minutes to reduce disulfide bonds. b. Cool to room temperature and add 5.5 mM IAA. Incubate in the dark for 30 minutes to alkylate cysteine residues. c. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
-
Peptide Elution and Sample Cleanup: a. Pellet the beads and transfer the supernatant containing the digested peptides to a new tube. b. Acidify the peptides with formic acid to a final concentration of 1%. c. Desalt the peptides using a C18 StageTip or equivalent according to standard protocols. d. Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Data Presentation
Quantitative data from proximity labeling experiments are crucial for identifying high-confidence proximal interactors. The data is typically presented as a ratio of protein abundance in the experimental sample versus a negative control. Below are examples of how such data can be structured.
Table 1: Experimental Conditions for Quantitative Proteomics
| Parameter | Experimental Group | Negative Control 1 | Negative Control 2 |
| Enzyme-Bait Fusion | Present | Present | Absent (e.g., cytosolic enzyme) |
| Alkyne Precursor | Present | Absent | Present |
| This compound | Present | Present | Present |
| Click Chemistry Reagents | Present | Present | Present |
Table 2: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Protein Description | Log2 Fold Change (Expt/Ctrl) | p-value |
| P01234 | GENE1 | Example Protein 1 | 5.6 | 1.2e-5 |
| Q56789 | GENE2 | Example Protein 2 | 4.8 | 3.4e-5 |
| A1B2C3 | GENE3 | Example Protein 3 | 4.2 | 9.1e-5 |
| ... | ... | ... | ... | ... |
Note: This is example data. Actual data will vary based on the experiment.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship in identifying true proximal proteins from the raw mass spectrometry data.
Figure 2. Data analysis workflow for identifying high-confidence interactors.
Conclusion
The use of this compound in conjunction with enzyme-mediated proximity labeling and click chemistry represents a significant advancement in the study of cellular interactomes. This approach provides researchers with a powerful and versatile toolkit to explore a wide range of molecular interactions in their native context. The detailed protocols and guidelines presented here are intended to facilitate the successful implementation of this technique in diverse research and drug discovery settings.
References
Application Notes and Protocols for N-(Azido-PEG4)-Biocytin Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of functional molecules to antibodies is a cornerstone of modern biological research and therapeutic development. N-(Azido-PEG4)-Biocytin is a heterobifunctional linker that provides a powerful tool for creating antibody conjugates with dual functionality. This molecule incorporates an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions, and a biocytin (B1667093) (biotin-lysine) moiety for strong and specific binding to avidin (B1170675) or streptavidin.
These dual-functionalized antibodies are valuable reagents in a variety of applications, including immunoassays, targeted drug delivery, pre-targeted imaging, and the construction of complex biomolecular architectures. The azide group allows for the specific attachment of a second molecule, such as a fluorophore, a drug, or an imaging agent, through a highly efficient and specific click reaction, without affecting the antibody's antigen-binding site or the biotin-avidin interaction.
This document provides detailed protocols for the conjugation of this compound to antibodies, along with guidelines for purification and characterization of the resulting conjugates.
Data Presentation
Table 1: Recommended Reagent and Antibody Concentrations
| Component | Recommended Concentration |
| Antibody | 1-10 mg/mL[1] |
| This compound-NHS ester | 10 mM in anhydrous DMSO or DMF[2] |
| Reaction Buffer | 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-8.5[1][3] |
| Quenching Buffer | 1 M Tris or Glycine, pH ~7.5 |
Table 2: Key Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Value | Notes |
| Molar Excess of NHS Ester | 10-20 fold over antibody[1][] | Higher excess may be needed for dilute antibody solutions. |
| Reaction pH | 7.2 - 8.5[][6] | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction Temperature | Room temperature or 4°C[3][7] | |
| Reaction Time | 30-60 minutes at room temp; 2 hours at 4°C[1][3] | |
| Quenching Time | 15-30 minutes[2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of this compound-NHS ester to primary amines (lysine residues and N-terminus) on an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris or Glycine, pH ~7.5
-
Purification column (e.g., size-exclusion chromatography column)
-
Reaction tubes
-
Pipettes
Procedure:
-
Antibody Preparation:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound-NHS ester solution to achieve a 10-20 fold molar excess relative to the antibody.
-
Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][3]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[2]
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (gel filtration) or dialysis.[]
-
Collect the fractions containing the antibody conjugate.
-
-
Storage:
-
Store the purified antibody conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, optionally with a cryoprotectant.[10]
-
Protocol 2: Characterization of the Antibody Conjugate
Degree of Labeling (DOL) Estimation:
The degree of labeling, or the average number of this compound molecules per antibody, can be estimated using various methods. A common method involves quantifying the biotin (B1667282) content using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and measuring the protein concentration via UV-Vis spectrophotometry at 280 nm.
Functional Analysis:
-
Antigen Binding: The antigen-binding activity of the conjugated antibody should be assessed by methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.
-
Biotin Binding: The functionality of the biotin moiety can be confirmed by its ability to bind to avidin or streptavidin using techniques like a streptavidin-HRP based ELISA or a gel-shift assay.
-
Azide Reactivity: The presence and reactivity of the azide group can be verified by a subsequent click chemistry reaction with an alkyne-containing fluorescent dye, followed by detection of the fluorescence.[11]
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Pre-targeting strategy using a dual-functional antibody.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. furthlab.xyz [furthlab.xyz]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. abcam.com [abcam.com]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes: Biocytin Staining for Neuronal Morphology and Connectivity in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocytin (B1667093), a conjugate of biotin (B1667282) and L-lysine, is a highly effective and versatile neuroanatomical tracer used extensively in neuroscience research.[1][2] Its small size allows for thorough diffusion throughout the cytoplasm of a neuron, from the soma to the finest dendritic and axonal processes.[1][2] This property, combined with the high-affinity binding of its biotin moiety to avidin (B1170675) or streptavidin, enables detailed morphological reconstruction of individual neurons and the mapping of neural circuits.[3][4][5] Biocytin can be introduced into specific neurons through various methods, including intracellularly via patch-clamp electrodes during electrophysiological recording, or by extracellular injection to label a population of cells.[1][6][7] Subsequent histological processing allows for visualization at both the light and electron microscopy levels.[3]
Principle of the Method
The biocytin staining method is a multi-step process that links the physiological activity of a neuron with its detailed anatomical structure. The core principle relies on the exceptionally strong and specific non-covalent interaction between biotin and streptavidin.
-
Biocytin Filling: Biocytin is introduced into a target neuron. During whole-cell patch-clamp recordings, it diffuses from the recording pipette into the cell's cytoplasm.[1][2][6]
-
Fixation: The brain tissue is fixed, typically with paraformaldehyde (PFA), to preserve the cellular structure and lock the biocytin within the filled neuron.[6][8]
-
Histological Processing: The fixed tissue is sectioned and then incubated with a streptavidin molecule conjugated to a reporter enzyme (like horseradish peroxidase, HRP) or a fluorophore.[8][9]
-
Visualization:
-
Chromogenic Detection: If using Streptavidin-HRP, a substrate such as 3,3'-Diaminobenzidine (DAB) is added. HRP catalyzes the oxidation of DAB, producing a dark, insoluble precipitate that permanently stains the neuron.[6][10][11]
-
Fluorescent Detection: If using a fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 594), the labeled neuron can be visualized using fluorescence microscopy.[2][8]
-
This technique allows researchers to correlate a neuron's recorded electrical activity with its precise morphology, including dendritic arborization and axonal projections.[1][4]
Experimental Workflow
The following diagram illustrates the typical workflow for biocytin staining, from initial tissue preparation to final analysis.
Caption: General experimental workflow for biocytin staining of brain tissue.
Detailed Experimental Protocols
Protocol 1: Chromogenic (DAB) Staining of Biocytin-Filled Neurons
This protocol is adapted for thick, free-floating brain slices (100-300 µm) following electrophysiological recording.
1. Tissue Preparation & Fixation:
-
Following electrophysiological recording with a biocytin-containing intracellular solution, fix brain slices in 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB) overnight at 4°C.[8]
-
Transfer slices to 0.1 M phosphate-buffered saline (PBS) and store at 4°C. Slices can be processed immediately or stored for several days.[12]
2. Staining Procedure:
-
Wash slices 3 times for 10 minutes each in 0.1 M PBS.[12]
-
To quench endogenous peroxidase activity, incubate slices in 1% H₂O₂ in PB for 30-60 minutes at room temperature (RT) on a shaker.[11][13]
-
Wash slices thoroughly, 5 times for 5 minutes each in 0.1 M PBS.[11]
-
Permeabilize and block non-specific binding by incubating slices for 1-2 hours at RT in a blocking solution.[8][11]
-
Prepare the Avidin-Biotin Complex (ABC) solution (e.g., from a Vectastain ABC kit) in blocking solution according to the manufacturer's instructions. Let it stand for 30 minutes before use.[6]
-
Incubate the slices in the ABC solution overnight at 4°C on a shaker.[11]
-
The next day, wash slices extensively (e.g., 4 times for 15 minutes each) in 0.1 M PB to remove unbound ABC complex.
-
Prepare the DAB solution. For enhanced visibility, a nickel-intensified solution can be used (e.g., DAB with nickel ammonium (B1175870) sulfate).[11][13] CAUTION: DAB is a suspected carcinogen; handle with appropriate personal protective equipment.
-
Develop the reaction by incubating slices in the DAB solution. Monitor the staining progress under a microscope. The reaction typically takes 5-15 minutes.[11]
-
Stop the reaction by transferring the slices into 0.1 M PB and washing multiple times.[11]
3. Mounting and Dehydration:
-
Mount the stained sections onto gelatin-coated microscope slides.[6]
-
Allow the slides to air-dry completely.
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 50%, 70%, 95%, 100%).[6] Slow dehydration is critical to prevent tissue shrinkage and morphological artifacts.[6]
-
Clear the tissue in a clearing agent like xylene and coverslip with a permanent mounting medium.[6]
Protocol 2: Fluorescent Staining of Biocytin-Filled Neurons
This protocol is suitable for co-localization studies with other immunofluorescent markers.
1. Tissue Preparation & Fixation:
-
Follow the same fixation procedure as in Protocol 1.
2. Staining Procedure:
-
Wash slices 3 times for 10 minutes each in 0.1 M PBS.[8]
-
Permeabilize and block non-specific binding by incubating for 2 hours at RT in a blocking buffer.[8]
-
Incubate slices with a fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 594) diluted in the blocking buffer. Incubation is typically for 2-4 days at 4°C on a shaker to ensure penetration in thick tissue.[8]
-
Wash slices 5 times for 15 minutes each in PBS to remove unbound streptavidin conjugate.[8]
3. Mounting:
-
Mount sections onto microscope slides.
-
Coverslip using an aqueous mounting medium with an anti-fade agent.
Quantitative Data Summary
The following tables provide typical concentration and time parameters for key steps in the biocytin staining process. These values may require optimization depending on the specific tissue, antibody, and experimental goals.
Table 1: Reagent Concentrations
| Reagent | Working Concentration | Purpose | Protocol |
| Paraformaldehyde (PFA) | 4% in 0.1 M PB | Tissue Fixation | Chromogenic & Fluorescent |
| Biocytin (in pipette) | 0.2% - 0.5% | Neuronal Filling | N/A |
| Hydrogen Peroxide (H₂O₂) | 1% in PB | Quench Endogenous Peroxidase | Chromogenic |
| Triton X-100 | 0.3% - 0.5% | Permeabilization | Chromogenic & Fluorescent |
| Normal Goat Serum (NGS) | 5% - 10% | Blocking | Chromogenic & Fluorescent |
| Streptavidin-HRP (ABC Kit) | Manufacturer's Protocol | Biocytin Detection | Chromogenic |
| Streptavidin-Alexa Fluor | 1:100 - 1:1000 | Biocytin Detection | Fluorescent |
| DAB | 0.05% | Chromogenic Reaction | Chromogenic |
Table 2: Incubation Times
| Step | Duration | Temperature | Protocol |
| Post-Recording Fixation | 12 - 24 hours | 4°C | Chromogenic & Fluorescent |
| Peroxidase Quenching | 30 - 60 minutes | Room Temperature | Chromogenic |
| Blocking | 1 - 2 hours | Room Temperature | Chromogenic & Fluorescent |
| Streptavidin-HRP (ABC) | 12 - 24 hours (Overnight) | 4°C | Chromogenic |
| Streptavidin-Fluorophore | 2 - 4 days | 4°C | Fluorescent |
| DAB Development | 5 - 15 minutes | Room Temperature | Chromogenic |
Neuronal Tracing and Connectivity
Biocytin is an excellent tracer for mapping local and long-range connections because it is transported both anterogradely (from soma to axon terminals) and retrogradely (from terminals to soma).[3] This allows for the identification of both the outputs and inputs of a labeled neuron or neuronal population. The diagram below illustrates how biocytin filling can reveal a simple synaptic circuit.
Caption: Biocytin transport reveals both outputs and inputs of a filled neuron.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Staining | - Incomplete diffusion of biocytin into the cell during recording.- Biocytin degradation in pipette solution.- Insufficient incubation times.- Inactive HRP enzyme or ABC reagent. | - Maintain whole-cell configuration for at least 20-40 minutes to allow diffusion.[14]- Prepare fresh biocytin solution daily.[15]- Increase incubation time for streptavidin conjugate, especially for thick tissue.[8]- Use fresh reagents and test ABC kit on a positive control. |
| High Background Staining | - Endogenous peroxidase activity not fully quenched.- Insufficient blocking.- Unspecific binding of streptavidin conjugate. | - Increase H₂O₂ incubation time or concentration.- Increase blocking time and/or serum concentration.- Increase number and duration of wash steps after streptavidin incubation. |
| Dark Precipitate on Slice Surface | - ABC complex precipitated before it could penetrate the tissue.- DAB reaction developed too quickly. | - Ensure ABC reagents are fully dissolved and mixed before application.- Cool reagents and slices on ice before adding DAB to slow the reaction. Monitor closely. |
| Shrunken or Distorted Tissue | - Dehydration steps were too rapid. | - Use a more gradual series of ethanol concentrations (e.g., 50%, 70%, 80%, 95%, 100% x2) with longer incubation at each step.[6] |
| Punctate Staining in Axons/Dendrites | - Incomplete filling of the neuron. | - Ensure a stable, low-access-resistance recording. Allow for longer diffusion time. |
References
- 1. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocytin-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. The Cellular Scale: How to Build a Neuron: Step 1 [cellularscale.blogspot.com]
- 7. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocytin/Neurobiotin staining followed by immunostaining [protocols.io]
- 9. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuron Recovery of Neurobiotin/biocytin cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. drexel.edu [drexel.edu]
- 14. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Azido-PEG4)-Biocytin in Fixed Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG4)-Biocytin is a versatile, dual-functional molecule designed for the sensitive detection and visualization of molecular targets within fixed tissue samples. This reagent integrates the principles of bioorthogonal click chemistry and the well-established high-affinity biotin-streptavidin interaction. The azide (B81097) group allows for covalent labeling of alkyne-modified targets via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry renowned for its high specificity and efficiency.[1][2][3][4] The biocytin (B1667093) moiety serves as a potent amplification handle, recognized with high affinity by streptavidin conjugates, which are typically coupled to enzymes or fluorophores for robust signal generation.[5][6][7][8]
The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the reagent in aqueous buffers and increases its tissue penetration, facilitating access to targets within the complex microenvironment of fixed tissues. This combination of features makes this compound an ideal tool for a variety of applications, including the detection of metabolically labeled biomolecules, targeted drug binding, and the visualization of enzyme activities in a spatial context.
Principle of Application
The application of this compound in fixed tissue samples is a two-stage process that leverages both click chemistry and biotin-streptavidin amplification.
-
Bioorthogonal Ligation (Click Chemistry): An alkyne-modified molecule of interest (e.g., a drug, a metabolic precursor, or an activity-based probe) is first introduced into the biological system (either in vivo or ex vivo) and allowed to interact with its target. The tissue is then fixed, sectioned, and permeabilized. The tissue section is subsequently incubated with this compound. The azide group of the reagent will specifically and covalently bind to the alkyne handle on the molecule of interest through a click reaction.[1][9]
-
Signal Amplification and Detection: Following the click reaction, the now biotinylated target is detected using streptavidin conjugated to a reporter molecule. Common reporters include horseradish peroxidase (HRP) for chromogenic detection (e.g., with DAB substrate) or a fluorophore for fluorescent imaging. The tetravalent nature of streptavidin, capable of binding four biotin (B1667282) molecules, allows for significant signal amplification.[5][7]
Key Advantages
-
High Specificity: The bioorthogonal nature of the azide-alkyne click reaction ensures that the labeling is highly specific to the alkyne-tagged molecule of interest, minimizing off-target background signal.
-
Enhanced Sensitivity: The combination of a covalent bond formed during the click reaction and the signal amplification provided by the biotin-streptavidin system results in a highly sensitive detection method.
-
Improved Tissue Penetration: The PEG4 linker improves the solubility and diffusion of the probe within the dense matrix of fixed tissues.
-
Versatility: This method can be adapted for a wide range of applications, including proteomics, drug discovery, and studies of cellular metabolism.
Experimental Workflow Overview
The following diagram illustrates the general workflow for using this compound in fixed tissue samples.
Caption: General experimental workflow for labeling alkyne-modified targets in fixed tissue with this compound.
Detailed Protocols
Protocol 1: Chromogenic Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the procedure for detecting an alkyne-tagged molecule of interest in FFPE tissue sections using this compound and a streptavidin-HRP conjugate for chromogenic visualization.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
This compound
-
Click Reaction Cocktail (prepare fresh):
-
PBS
-
This compound (10-50 µM)
-
Copper (II) Sulfate (CuSO4) (1-2 mM)
-
THPTA ligand (5-10 mM)
-
Sodium Ascorbate (B8700270) (20-50 mM, add last to initiate the reaction)
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Immerse in 50% ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced or enzymatic antigen retrieval if required for the specific target. This step needs to be optimized based on the target and tissue type.
-
-
Permeabilization:
-
Wash slides with PBS: 2 x 5 minutes.
-
Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash with PBS: 3 x 5 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. Add the sodium ascorbate last.
-
Incubate the tissue sections with the Click Reaction Cocktail for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Wash with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the sections with the diluted conjugate for 1 hour at room temperature.
-
Wash with PBS: 3 x 5 minutes.
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's protocol.
-
Incubate the sections with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Protocol 2: Fluorescent Detection in Frozen Tissue Sections
This protocol is for the fluorescent detection of an alkyne-tagged molecule in frozen tissue sections.
Materials:
-
Frozen tissue sections on charged slides
-
4% Paraformaldehyde (PFA) in PBS for post-fixation
-
PBS, pH 7.4
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
This compound
-
Click Reaction Cocktail (prepare fresh): (Same as Protocol 1)
-
Blocking Buffer: 5% BSA in PBS
-
Streptavidin-Fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Air dry frozen sections for 30 minutes at room temperature.
-
Post-fix with 4% PFA for 15 minutes.
-
Wash with PBS: 3 x 5 minutes.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 15 minutes at room temperature.
-
Wash with PBS: 3 x 5 minutes.
-
-
Click Chemistry Reaction:
-
Prepare and apply the Click Reaction Cocktail as described in Protocol 1.
-
Incubate for 30-60 minutes at room temperature in a humidified, dark chamber.
-
Wash with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Streptavidin-Fluorophore Incubation:
-
Dilute the Streptavidin-Fluorophore conjugate in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash with PBS: 3 x 5 minutes in the dark.
-
-
Counterstaining:
-
Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash with PBS: 2 x 5 minutes.
-
-
Mounting:
-
Mount with an antifade mounting medium and apply a coverslip.
-
Seal the edges with nail polish and store at 4°C in the dark until imaging.
-
Data Presentation
The following table provides an illustrative comparison of expected performance characteristics. Actual results may vary depending on the specific application and tissue type.
| Feature | This compound Method | Direct Fluorescent Azide Labeling | Standard Immunohistochemistry (Antibody-based) |
| Signal-to-Noise Ratio | High to Very High | Moderate to High | Variable (depends on antibody) |
| Relative Sensitivity | +++ | ++ | + to +++ |
| Tissue Penetration | Good | Good | Variable (depends on antibody size) |
| Specificity | Very High (Bioorthogonal) | Very High (Bioorthogonal) | Variable (depends on antibody cross-reactivity) |
| Workflow Complexity | Moderate | Low to Moderate | Moderate |
| Signal Amplification | Yes (Biotin-Streptavidin) | No | Yes (Secondary antibody, ABC, etc.) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., normal serum from the same species as the streptavidin conjugate host). |
| Non-specific binding of streptavidin | Ensure endogenous biotin is blocked if necessary (though less common in non-liver/kidney tissues). | |
| Click reaction components not fully washed | Increase the number and duration of washes after the click reaction step. | |
| No or Weak Signal | Inefficient click reaction | Use freshly prepared sodium ascorbate. Ensure all click reaction components are at the correct concentration. Optimize incubation time. |
| Low abundance of the target | Increase the incubation time with this compound. | |
| Inaccessible alkyne group | Optimize permeabilization and antigen retrieval steps. | |
| Loss of biotin signal | Protect from harsh chemical treatments after the click reaction. | |
| Uneven Staining | Incomplete deparaffinization | Use fresh xylene and ensure adequate incubation times. |
| Tissue drying out during incubation | Use a humidified chamber for all incubation steps. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical diagram illustrating the two-stage detection mechanism of this compound.
References
- 1. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. axispharm.com [axispharm.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. Manual immunohistochemistry staining of mouse tissues using the avidin-biotin complex (ABC) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of avidin-biotin-peroxidase complex (ABC) in immunoperoxidase techniques: a comparison between ABC and unlabeled antibody (PAP) procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with N-(Azido-PEG4)-Biocytin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1][2] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, offering rapid, high-yielding conjugation under mild, aqueous conditions.[1][3] N-(Azido-PEG4)-Biocytin is a versatile reagent featuring a biotin (B1667282) moiety for affinity-based detection and purification, an azide group for click chemistry ligation, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This PEG linker enhances aqueous solubility and minimizes steric hindrance, ensuring efficient binding of the biotin to avidin (B1170675) or streptavidin.[1][4]
These application notes provide a detailed protocol for the use of this compound in labeling alkyne-modified biomolecules, such as proteins, for various downstream applications including protein tracking, visualization, and enrichment for proteomic analysis.[1][5]
Key Applications
-
Activity-Based Protein Profiling (ABPP): Labeling and identifying active enzymes in complex biological samples.[1]
-
Protein-Protein Interaction Studies: Capturing and identifying interaction partners of a protein of interest.[6][7]
-
Post-Translational Modification (PTM) Analysis: Enriching and identifying proteins with specific PTMs.[8][9][10]
-
Target Identification for Drug Discovery: Identifying the protein targets of small molecule drugs.[6]
-
Biomolecule Immobilization: Attaching proteins or other biomolecules to surfaces for assays and diagnostics.
Chemical Proteomics Workflow for Target Identification
The following diagram outlines a general workflow for identifying protein targets using an alkyne-modified probe and this compound. This process typically involves treating a biological system with the probe, lysing the cells, performing the click chemistry reaction to attach the biotin tag, enriching the tagged proteins, and finally identifying them by mass spectrometry.[1][5]
Caption: Workflow for identifying protein targets using click chemistry.
Experimental Protocols
Protocol 1: Biotinylation of an Alkyne-Modified Protein
This protocol describes a general method for labeling an alkyne-modified protein with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Purification system (e.g., desalting column, dialysis cassette)
Reagent Preparation:
-
Alkyne-Modified Protein: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer (pH 7.0-8.0).
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate Stock Solution: Prepare a 50 mM solution of CuSO₄ in deionized water.
-
Ligand Stock Solution: Prepare a 50 mM solution of THPTA in deionized water or TBTA in DMSO.
-
Reducing Agent Stock Solution: Prepare a 100 mM solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.
Reaction Procedure:
-
To the alkyne-modified protein solution, add the this compound stock solution to achieve the desired molar excess (see Table 1 for recommendations).
-
Gently mix the solution.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio (CuSO₄:ligand). Mix well.
-
Add the catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ should be between 0.1 and 1 mM.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C) or overnight at 4°C. The reaction can be performed with gentle mixing.
-
(Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the biotinylated protein from excess reagents using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
This protocol is suitable for the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, after the click chemistry reaction.
Materials:
-
Biotinylated protein sample from Protocol 1 or a cell lysate after click reaction.
-
Streptavidin-conjugated agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing free biotin).
Procedure:
-
Equilibrate the streptavidin beads with the Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads using the Elution Buffer.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
The efficiency of the copper-catalyzed click chemistry reaction with this compound can be influenced by several factors. The following table summarizes typical quantitative parameters for the biotinylation of an alkyne-modified protein.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 10 to 50-fold excess over the protein | The optimal ratio depends on the protein concentration and the number of available alkyne sites.[8] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[11] |
| Copper (CuSO₄) Concentration | 0.1 - 1 mM | Higher concentrations can increase reaction speed but may also lead to protein damage.[3] |
| Ligand Concentration | 5-fold molar excess over CuSO₄ | Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and protect the protein.[12] |
| Reducing Agent (Sodium Ascorbate) Conc. | 1 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Reaction Temperature | 4°C to 25°C | Room temperature is generally sufficient for efficient reaction within a few hours. |
| Reaction Time | 1 - 24 hours | Reaction is often complete within 1-4 hours at room temperature.[3] Longer incubation may be needed for dilute samples. |
| Reaction pH | 7.0 - 8.5 | The reaction is generally not very sensitive to pH within this range.[13] |
| Typical Labeling Efficiency | >90% (for available alkyne sites) | Can be assessed by various methods including HABA assays, Western blot with streptavidin-HRP, or mass spectrometry.[8] |
Note: These are general guidelines, and optimization for each specific application is highly recommended. For instance, when working with live cells, lower concentrations of copper and reagents are necessary to minimize cytotoxicity.[1]
References
- 1. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2055042-70-9 | BroadPharm [broadpharm.com]
- 5. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical and Biological Strategies for Profiling Protein‐Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Technologies Unraveling the Significance of Post-Translational Modifications (PTMs) as Crucial Players in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTMs for Breakfast: Analyzing Post-translational Modifications with Spectronaut™ - Biognosys [biognosys.com]
- 10. Strategies for Post-Translational Modifications (PTMs) - Creative Proteomics Blog [creative-proteomics.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N-(Azido-PEG4)-Biocytin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] This copper-free click chemistry reaction occurs between a strained cyclooctyne (B158145) (such as dibenzocyclooctyne, DBCO) and an azide (B81097), forming a stable triazole linkage.[2] The driving force for this reaction is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst.[1] This makes SPAAC an ideal tool for in vivo and in vitro labeling of biomolecules, including proteins, nucleic acids, and glycans, without perturbing their natural functions.[2][3]
N-(Azido-PEG4)-Biocytin is a versatile reagent for introducing a biotin (B1667282) affinity tag to molecules functionalized with a strained alkyne. It features a terminal azide group for the SPAAC reaction, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce steric hindrance, and a biotin moiety for subsequent detection or purification using streptavidin-based methods.[4]
Applications of this compound in SPAAC
The unique properties of this compound make it a valuable tool in a variety of applications:
-
Proteomics: Selective labeling and enrichment of newly synthesized proteins or specific protein populations containing a bioorthogonally introduced cyclooctyne. This allows for the study of protein dynamics, protein-protein interactions, and post-translational modifications.
-
Cell Imaging and Tracking: Fluorescently tagged streptavidin can be used to visualize the localization and trafficking of biomolecules labeled with this compound in live or fixed cells.
-
Drug Development: Biotinylation of drug candidates or target biomolecules for affinity-based screening, target identification, and validation studies.
-
Glycobiology: Labeling and identification of glycans on the surface of cells that have been metabolically engineered to incorporate a cyclooctyne-modified sugar.
Data Presentation: SPAAC Reaction Kinetics
The rate of the SPAAC reaction is a critical factor for its successful application. The reaction follows second-order kinetics and is influenced by the specific structures of the cyclooctyne and the azide, as well as the reaction conditions such as pH, temperature, and buffer composition.[4] The inclusion of a PEG linker, as in this compound, has been shown to enhance reaction rates.[4][5]
| Cyclooctyne | Azide | Buffer (pH 7) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES | 25 | 0.55 - 1.22[4] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | > 1.22[4] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS | 25 | 0.32 - 0.85[4] |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | 0.18 - 0.37[4] |
This table presents representative second-order rate constants for SPAAC reactions involving DBCO and various azides to illustrate the range of reaction kinetics.
Experimental Protocols
Protocol 1: Biotinylation of a DBCO-Modified Protein with this compound
This protocol describes a general method for labeling a protein containing a DBCO group with this compound.
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the DBCO-modified protein is in an azide-free buffer at a concentration of 1-10 mg/mL. Buffers containing sodium azide must be avoided as it will compete with the labeling reaction.[6]
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Reaction Quenching (Optional): To stop the reaction, a quenching reagent that reacts with the excess azide can be added. However, purification is generally sufficient.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads
This protocol outlines the enrichment of proteins biotinylated with this compound using streptavidin-conjugated agarose (B213101) or magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-agarose or magnetic beads
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer 1 (e.g., 1M KCl)
-
Wash Buffer 2 (e.g., 0.1M Na₂CO₃)
-
Wash Buffer 3 (e.g., 2M Urea in 10mM Tris-HCl, pH 8.0)
-
Final Wash Buffer (e.g., 10mM Tris-HCl, pH 8.0)
-
Elution Buffer (for elution-based analysis) or On-bead digestion buffer (for mass spectrometry)
Procedure:
-
Bead Equilibration: Wash the streptavidin beads twice with lysis buffer.
-
Binding: Add the biotinylated protein sample to the equilibrated beads and incubate overnight at 4°C on a rotator.
-
Washing:
-
Wash the beads twice with lysis buffer.
-
Wash the beads once with Wash Buffer 1.
-
Wash the beads once with Wash Buffer 2.
-
Wash the beads once with Wash Buffer 3.
-
Wash the beads three times with Final Wash Buffer.
-
-
Elution or On-Bead Digestion:
-
Elution: For applications like Western blotting, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer containing biotin.
-
On-Bead Digestion: For mass spectrometry analysis, proteins can be digested directly on the beads using trypsin. This is often preferred as the strong biotin-streptavidin interaction makes elution difficult without harsh, denaturing conditions.[8]
-
Mandatory Visualizations
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for biotinylation and purification.
Caption: Application in cell surface glycoprotein labeling.
References
- 1. TAMRA-Azide-PEG-Biotin | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ohsu.edu [ohsu.edu]
Unlocking the Cell: A Guide to Intracellular Delivery of N-(Azido-PEG4)-Biocytin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG4)-Biocytin is a versatile chemical probe that combines the specific targeting capabilities of biotin (B1667282) with the bioorthogonal reactivity of an azide (B81097) group. Its utility in intracellular applications, such as labeling, tracking, and conjugation of biomolecules via "click chemistry," is contingent on its efficient delivery across the cell membrane. This document provides a comprehensive overview of various methods for the intracellular delivery of this compound, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific cellular context and experimental goals.
Introduction to this compound and its Applications
This compound is a trifunctional molecule featuring:
-
Biocytin (B1667093): A conjugate of biotin and lysine, enabling high-affinity binding to avidin (B1170675) and streptavidin. This interaction is widely exploited for detection, purification, and targeting.
-
Azide (-N3) Group: A key functional group for bioorthogonal click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the covalent ligation of the biocytin moiety to alkyne-modified biomolecules within the complex intracellular environment.
-
Polyethylene Glycol (PEG4) Linker: A short, hydrophilic spacer that enhances solubility and minimizes steric hindrance between the biotin and azide functionalities.
The primary application of intracellularly delivered this compound is as a reporter and purification tag for alkyne-modified proteins, nucleic acids, or other metabolites that have been metabolically or synthetically incorporated into live cells.
Overview of Intracellular Delivery Methods
The delivery of small, hydrophilic molecules like this compound into the cytosol is a significant challenge due to the impermeable nature of the cell membrane. Several methods can be employed to overcome this barrier, each with its own advantages and disadvantages.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#34A853", penwidth=1.5];
} idot Caption: Workflow for Intracellular Delivery and Application of this compound.
Data Presentation: Comparison of Delivery Methods
The efficiency of intracellular delivery can vary significantly depending on the chosen method, cell type, and experimental conditions. The following tables summarize representative quantitative data for the delivery of small molecules using the described techniques. Note: These values are illustrative and should be optimized for your specific system.
Table 1: Comparison of Intracellular Delivery Efficiencies for Small Molecules
| Delivery Method | Typical Efficiency (% of positive cells) | Intracellular Concentration Range | Key Advantages | Key Disadvantages |
| Passive Diffusion | Highly variable, generally low for polar molecules | Low (µM range) | Simple, non-toxic | Inefficient for many molecules, slow |
| Lipofection | 30 - 99%[1][2][3][4] | Low to moderate (µM range) | High efficiency, commercially available reagents | Can be toxic, endosomal entrapment |
| Electroporation | 20 - 60%[5] | Moderate to high (µM to low mM range)[6] | High payload delivery, rapid | High cell mortality, requires specialized equipment |
| Cell-Penetrating Peptides (CPPs) | 50 - 95% | Low to moderate (µM range) | High efficiency, low toxicity | Can be cargo-dependent, potential for endosomal entrapment |
Table 2: Quantitative Parameters for Intracellular Click Chemistry
| Reaction Type | Parameter | Typical Value | Reference |
| CuAAC (in cellulo) | Intracellular Biotin-Azide Concentration | 1.3 ± 0.1 µM | [7][8] |
| Intracellular Copper Concentration | 163 ± 3 µM | [7][8] | |
| Product Yield (Membrane Proteins) | >18% | [7][8] | |
| Product Yield (Cytosolic Proteins) | 0.8% (can be improved to ~14%) | [7][8] | |
| SPAAC (in cellulo) | Reaction Rate Constant | 1 to 10^6 M⁻¹s⁻¹ (for iEDDA, a fast SPAAC variant)[9] | [9] |
Experimental Protocols
Method 1: Lipofection-Mediated Delivery
Lipofection utilizes cationic lipids to form complexes with the molecule of interest, facilitating its entry into the cell via endocytosis.
Materials:
-
This compound
-
Commercially available lipofection reagent suitable for small molecules (e.g., Lipofectamine™)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Complex Formation: a. Dilute the this compound in Opti-MEM™ to the desired final concentration (e.g., 1-10 µM). b. In a separate tube, dilute the lipofection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted this compound and the diluted lipofection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: a. Wash the cells once with PBS. b. Replace the culture medium with fresh, serum-free medium. c. Add the lipid-biocytin complexes dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After incubation, remove the transfection medium and replace it with complete growth medium. The cells can be used for downstream applications (e.g., click chemistry) after an appropriate recovery period (e.g., 18-24 hours).
dot graph G { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#EA4335", penwidth=1.5];
} idot Caption: Lipofection Workflow for this compound Delivery.
Method 2: Electroporation-Mediated Delivery
Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of exogenous molecules.
Materials:
-
This compound
-
Electroporation device and compatible cuvettes
-
Electroporation buffer (e.g., Opti-MEM™ or specialized electroporation buffer)
-
Mammalian cell line of interest (in suspension)
-
Complete growth medium
Protocol:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.
-
Electroporation Mixture: Add this compound to the cell suspension to the desired final concentration (e.g., 10-100 µM).
-
Electroporation: a. Transfer the cell/biocytin mixture to an electroporation cuvette. b. Apply the electrical pulse using parameters optimized for your cell line. General starting parameters for mammalian cells are a square wave pulse of 400-1000 V/cm for 5-25 ms.[10]
-
Recovery: a. Immediately after the pulse, transfer the cells to a tube containing pre-warmed complete growth medium. b. Incubate for 10-20 minutes at 37°C to allow the cell membranes to recover.
-
Plating: Plate the cells in a suitable culture vessel and allow them to recover for 24-48 hours before proceeding with downstream applications.
dot graph G { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#FBBC05", penwidth=1.5];
} idot Caption: Electroporation Workflow for this compound Delivery.
Method 3: Cell-Penetrating Peptide (CPP)-Mediated Delivery
CPPs are short peptides that can traverse the cell membrane and can be used to deliver cargo molecules. This compound can be conjugated to a CPP for efficient intracellular delivery.
Materials:
-
CPP-conjugated this compound (requires chemical synthesis) or a commercially available CPP delivery system.
-
Mammalian cell line of interest
-
Complete growth medium
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency.
-
Treatment: a. Dilute the CPP-biocytin conjugate in complete growth medium to the desired final concentration (e.g., 1-5 µM). b. Remove the existing medium from the cells and replace it with the medium containing the CPP-biocytin conjugate.
-
Incubation: Incubate the cells for 1-4 hours at 37°C.
-
Washing: Remove the treatment medium and wash the cells three times with PBS to remove any extracellular conjugate.
-
Downstream Applications: Add fresh complete growth medium and proceed with the intended application.
dot graph G { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];
} idot Caption: Cell-Penetrating Peptide (CPP) Delivery Workflow.
Downstream Protocol: Intracellular Click Chemistry
Once this compound is delivered into the cell, it can be ligated to an alkyne-modified biomolecule using either copper-catalyzed or copper-free click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Cells containing intracellular this compound and an alkyne-modified biomolecule.
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
PBS
Protocol:
-
Prepare Click Reaction Mix: a. Prepare stock solutions of CuSO4 (20 mM in water), THPTA (100 mM in water), and sodium ascorbate (B8700270) (300 mM in water, prepare fresh).[11][12] b. In a tube, pre-mix CuSO4 and THPTA. For a final copper concentration of 0.1 mM, use a 5-fold excess of ligand (0.5 mM final concentration).[13]
-
Cell Treatment: a. Wash the cells twice with PBS. b. Add the click reaction mix to the cells in PBS to the desired final concentrations (e.g., 100 µM CuSO4, 200 µM ligand, 500 µM sodium ascorbate).[7]
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[11][12]
-
Washing and Analysis: Wash the cells three times with PBS and proceed with downstream analysis (e.g., cell lysis for western blot with streptavidin-HRP, or fixation and permeabilization for imaging with fluorescently labeled streptavidin).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free
This method is preferred for live-cell applications due to the cytotoxicity of copper.
Materials:
-
Cells containing intracellular this compound and a biomolecule modified with a strained alkyne (e.g., DBCO, BCN).
-
PBS
Protocol:
-
Cell Treatment: a. Wash the cells twice with PBS. b. Add the strained alkyne-containing detection reagent (e.g., a DBCO-fluorophore) diluted in growth media to the cells (e.g., 15 µM).[6]
-
Incubation: Incubate for 1 hour at 37°C.[6]
-
Washing and Analysis: Wash the cells three times with PBS and proceed with live-cell imaging or other analyses.
Conclusion
The successful intracellular delivery of this compound is a critical first step for its application in cellular and molecular biology. The choice of delivery method should be carefully considered based on the specific cell type, the required delivery efficiency, and the tolerance of the cells to the treatment. For sensitive or difficult-to-transfect cells, CPP-mediated delivery offers a gentle yet effective approach. Lipofection provides a balance of high efficiency and ease of use for many common cell lines, while electroporation is a powerful tool for achieving high intracellular concentrations, albeit with a potential cost to cell viability. Subsequent bioorthogonal ligation via click chemistry provides a robust means for labeling and studying a wide array of intracellular biomolecules. It is strongly recommended to empirically optimize the chosen delivery protocol for each specific experimental system to achieve the best results.
References
- 1. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 2. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides [mdpi.com]
- 4. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Electroporation and Lipofection for the Knockout Efficiency of Cas9 Protein and Cas9 mRNA in 293T and Hela Cells - Resources - PixelBiosciences GmbH [pixelbiosciences.com]
- 6. A Review on Electroporation-Based Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving Membrane Activity and Cargo Delivery Efficacy of a Cell-Penetrating Peptide by Loading with Carboranes - ProQuest [proquest.com]
- 11. Single Molecule Fluorescence Approaches Shed Light on Intracellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging flow cytometry analysis of intracellular pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantifying Neuronal Projections with N-(Azido-PEG4)-Biocytin: A Novel Click-Chemistry-Based Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG4)-Biocytin is a novel neuronal tracer that combines the well-established neuronal transport properties of biocytin (B1667093) with the versatility of click chemistry for visualization. This compound is an azide-modified derivative of biocytin, a low-molecular-weight tracer known for its efficient uptake by neurons and subsequent anterograde and retrograde transport along axonal pathways.[1] The introduction of an azide (B81097) functional group allows for covalent labeling with a variety of reporter molecules, such as fluorophores, through a highly specific and efficient bioorthogonal reaction known as click chemistry. This approach offers significant advantages over traditional avidin-biotin detection methods, including the potential for multiplexed labeling and enhanced signal-to-noise ratios.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantifying neuronal projections. The methodologies described herein are designed to guide researchers through the process of tracer injection, tissue processing, click chemistry-based fluorescent labeling, and subsequent quantitative analysis of neuronal connectivity.
Principle of the Method
The workflow for quantifying neuronal projections using this compound involves several key steps:
-
Tracer Injection: this compound is introduced into a specific brain region of interest via stereotaxic injection.
-
Axonal Transport: The tracer is taken up by neurons at the injection site and transported along their axons, both anterogradely (away from the cell body) and retrogradely (towards the cell body).
-
Tissue Processing: Following a survival period to allow for tracer transport, the animal is euthanized, and the brain tissue is fixed and sectioned.
-
Click Chemistry Labeling: The azide group on the transported biocytin derivative is reacted with a fluorescently-tagged alkyne molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This covalently attaches a bright, stable fluorophore to the tracer.[2][3]
-
Microscopy and Imaging: The fluorescently labeled neuronal projections are visualized using confocal or light-sheet microscopy.
-
Quantitative Analysis: The acquired images are processed and analyzed using specialized software to quantify various parameters of neuronal projections, such as fiber density, length, and the number of labeled neurons.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments using this compound to quantify neuronal projections from the primary motor cortex (M1) to the striatum.
Table 1: Quantification of Anterograde Labeling in the Striatum
| Parameter | Experimental Group 1 (Control) | Experimental Group 2 (Treated) | p-value |
| Labeled Axon Density (fibers/mm²) | 1578 ± 125 | 985 ± 98 | < 0.01 |
| Total Axon Length (mm) | 25.4 ± 3.1 | 15.8 ± 2.5 | < 0.01 |
| Number of Boutons per 100 µm | 18.2 ± 2.5 | 11.5 ± 1.9 | < 0.05 |
| Mean Fluorescence Intensity (A.U.) | 2105 ± 180 | 1950 ± 210 | > 0.05 |
Table 2: Quantification of Retrogradely Labeled Neurons in M1
| Parameter | Experimental Group 1 (Control) | Experimental Group 2 (Treated) | p-value |
| Number of Labeled Neurons | 352 ± 45 | 210 ± 38 | < 0.01 |
| Mean Neuronal Soma Area (µm²) | 285 ± 32 | 275 ± 29 | > 0.05 |
| Mean Fluorescence Intensity (A.U.) | 3540 ± 310 | 3380 ± 290 | > 0.05 |
Experimental Protocols
Protocol 1: Stereotaxic Injection of this compound
-
Preparation of the Tracer: Dissolve this compound in sterile, filtered 0.1 M phosphate (B84403) buffer (PB, pH 7.4) to a final concentration of 5% (w/v).
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) and place it in a stereotaxic frame.
-
Craniotomy: Perform a small craniotomy over the target brain region.
-
Tracer Injection: Using a glass micropipette or a Hamilton syringe, inject 100-200 nL of the tracer solution into the target region at a slow, controlled rate (e.g., 20 nL/min).
-
Post-Injection: Leave the injection pipette in place for 10 minutes post-injection to minimize backflow. Slowly withdraw the pipette.
-
Suturing and Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring.
-
Survival Period: Allow the animal to survive for a period of 7-14 days to permit for optimal axonal transport of the tracer.
Protocol 2: Tissue Fixation and Sectioning
-
Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in 0.1 M PB.
-
Post-Fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PB and allow it to sink.
-
Sectioning: Freeze the brain and cut 40 µm-thick coronal or sagittal sections on a freezing microtome or cryostat. Collect the sections in 0.1 M PB.
Protocol 3: Click Chemistry Staining of Neuronal Projections
-
Permeabilization: Wash the free-floating sections three times for 10 minutes each in 0.1 M PB containing 0.3% Triton X-100 (PB-T).
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix the following in order:
-
880 µL of 0.1 M PB
-
20 µL of 50 mM Copper (II) Sulfate (CuSO₄)
-
40 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
10 µL of 10 mM fluorescently-tagged alkyne (e.g., Alkyne-Alexa Fluor 594)
-
50 µL of 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Incubation: Incubate the sections in the click reaction cocktail for 2 hours at room temperature on a shaker, protected from light.
-
Washing: Wash the sections three times for 15 minutes each in PB-T.
-
Nuclear Counterstain (Optional): Incubate the sections in a solution of DAPI (1 µg/mL in PB) for 10 minutes to visualize cell nuclei.
-
Final Washes: Wash the sections three times for 10 minutes each in 0.1 M PB.
-
Mounting and Coverslipping: Mount the sections onto glass slides, allow them to air dry, and coverslip with an aqueous mounting medium.
Protocol 4: Image Acquisition and Quantitative Analysis
-
Microscopy: Acquire high-resolution images of the labeled neuronal projections using a confocal or light-sheet microscope. Use appropriate laser lines and emission filters for the chosen fluorophore and DAPI.
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris, or Neurolucida) for image processing and quantification.[4]
-
Quantification of Anterograde Projections:
-
Quantification of Retrogradely Labeled Neurons:
-
Define ROIs in the source region.
-
Use automated cell counting algorithms to determine the number of fluorescently labeled neuronal cell bodies.
-
Measure the soma area and mean fluorescence intensity of the labeled neurons.
-
Mandatory Visualizations
Caption: Experimental workflow for quantifying neuronal projections.
Caption: Click chemistry reaction for fluorescent labeling.
References
- 1. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click histochemistry for whole-mount staining of brain structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | A rapid workflow for neuron counting in combined light sheet microscopy and magnetic resonance histology [frontiersin.org]
- 5. DEFiNE: A Method for Enhancement and Quantification of Fluorescently Labeled Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Quantitative Synapse Analysis for Cell Type-Specific Connectomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Biocytin Staining Troubleshooting Guide
This guide provides solutions to common artifacts and issues encountered during biocytin (B1667093) staining experiments. The information is intended for researchers, scientists, and drug development professionals to help ensure high-quality, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in biocytin staining, and what are their primary causes?
Common artifacts in biocytin staining include high background, weak or no signal, incomplete labeling of neuronal processes, and tissue distortion. These issues can arise from various factors throughout the experimental workflow, from tissue preparation to imaging.
High background staining can obscure the specific signal, making it difficult to analyze the morphology of the labeled neuron.[1][2][3][4] This can be caused by:
-
Excessive positive pressure during pipette approach, causing biocytin leakage.[2][3][4][5]
-
Insufficient blocking of non-specific binding sites.
-
Endogenous peroxidase or biotin (B1667282) activity in the tissue.[1]
-
Primary or secondary antibody concentrations being too high.[1]
-
Inadequate washing between steps.
-
Tissue drying out during the staining process.[1]
Weak or no signal can result from a failure to label the target neuron effectively or issues with the detection system.[6] Potential causes include:
-
Insufficient diffusion of biocytin into the cell due to short recording times or pipette clogging.[6][7][8]
-
Degradation of biocytin if the solution is not freshly prepared or is stored improperly.[6]
-
Poor health of the neuron or damage during the recording.[8][9]
-
Problems with the avidin-biotin complex (ABC) reaction or the fluorophore-conjugated streptavidin.
-
Inadequate antibody penetration in thick tissue sections.[5][10]
Incomplete labeling of dendrites and axons can lead to an inaccurate representation of neuronal morphology.[9] This may be due to:
-
Short biocytin filling times, preventing diffusion to distal processes.[9]
-
Severing of neuronal processes by the recording pipette.[5][11]
-
Poor tissue quality or cell health, leading to membrane integrity loss.[9]
-
Insufficient permeabilization of the tissue.[9]
Tissue shrinkage and distortion can alter the three-dimensional structure of the neuron.[7][12][13] This is often a result of:
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common issues encountered during biocytin staining.
Issue 1: High Background Staining
High background can mask the specific neuronal signal. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Biocytin Leakage | Apply gentle positive pressure when approaching the cell with the recording pipette to avoid spilling the biocytin-containing internal solution.[3] |
| Insufficient Blocking | Increase the incubation time with the blocking solution (e.g., 10% normal serum) to one hour. Consider changing the blocking agent. |
| Endogenous Enzymes | For peroxidase-based detection, quench endogenous peroxidase activity with 0.3% H2O2 in PBS.[13] For alkaline phosphatase, use levamisole. To block endogenous biotin, use an avidin/biotin blocking kit.[1] |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to determine the optimal dilution that provides a strong signal with minimal background.[1] |
| Inadequate Washing | Increase the number and duration of washing steps with buffer (e.g., PBS) between antibody incubations to remove unbound antibodies. |
| Tissue Drying | Keep tissue sections in a humidified chamber during incubations to prevent them from drying out.[1] |
Issue 2: Weak or No Signal
A faint or absent signal can be frustrating. Here are some steps to diagnose and resolve this issue.
| Potential Cause | Recommended Solution |
| Insufficient Biocytin Fill | Ensure a recording time of at least 15-40 minutes to allow for adequate diffusion of biocytin into distal processes.[7][8] |
| Biocytin Degradation | Prepare fresh biocytin-containing pipette solution on the day of the experiment. If using a stock solution, store aliquots at -20°C and thaw just before use.[6] |
| Poor Cell Health | Monitor the cell's firing properties during the recording. A stable firing pattern suggests a healthy cell.[6] Aim to record from neurons deeper within the slice (>75 µm) as they are less likely to be damaged.[9] |
| Detection System Failure | If using an ABC-DAB system, ensure all reagents are fresh and active. For fluorescent detection, check the excitation and emission spectra of the fluorophore and use the correct microscope filters.[6][8] |
| Poor Antibody Penetration | For thick tissue sections (>50 µm), increase the permeabilization agent (e.g., Triton X-100) concentration to 0.5-1% and extend the primary antibody incubation time to 48-72 hours at 4°C.[5] |
Experimental Protocols
A reliable biocytin staining protocol is crucial for obtaining high-quality morphological data. Below is a generalized protocol synthesized from best practices.
Detailed Biocytin Staining Protocol
-
Cell Filling:
-
Fixation:
-
Permeabilization and Blocking:
-
Streptavidin/Antibody Incubation:
-
For fluorescent detection: Incubate the slice in a solution containing a fluorophore-conjugated streptavidin (e.g., Alexa Fluor 594-conjugated streptavidin) diluted in blocking buffer overnight at 4°C.[11]
-
For chromogenic detection (DAB):
-
Incubate with avidin-biotinylated enzyme complex (ABC) solution according to the manufacturer's instructions for 1-2 hours at room temperature.
-
Wash 3 times for 10 minutes each in PBS.
-
Develop the signal using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.[7]
-
-
-
Washing and Mounting:
Visualizations
Biocytin Staining Workflow
The following diagram illustrates the key steps in a typical biocytin staining experiment, from cell filling to final imaging.
Caption: Key stages of the biocytin staining protocol.
Troubleshooting Logic for Weak or No Signal
This diagram outlines a logical approach to troubleshooting the common issue of a weak or absent biocytin signal.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved biocytin labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A comparison of manual neuronal reconstruction from biocytin histology or 2-photon imaging: morphometry and computer modeling [frontiersin.org]
Technical Support Center: N-(Azido-PEG4)-Biocytin Applications
Welcome to the technical support center for N-(Azido-PEG4)-Biocytin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for improving the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a dual-functional molecule. It contains an azide (B81097) group that allows for covalent attachment to alkyne-modified molecules via a copper-catalyzed or copper-free "click chemistry" reaction.[1][2] It also possesses a biotin (B1667282) moiety, which binds with very high affinity to streptavidin or avidin (B1170675).[3] The polyethylene (B3416737) glycol (PEG4) spacer increases the molecule's solubility in aqueous solutions.[1] Its primary application is in the specific labeling and subsequent detection or purification of biomolecules.
Q2: What are the main factors contributing to a low signal-to-noise ratio in experiments using this compound?
A2: A low signal-to-noise ratio can stem from several factors:
-
High Background: This can be caused by non-specific binding of streptavidin-fluorophore conjugates, endogenous biotin present in many cell types (especially in mitochondria-rich tissues like the liver and kidney), or autofluorescence of the sample.[4][5][6]
-
Low Signal: This may result from inefficient click chemistry labeling, insufficient concentration of the this compound, or steric hindrance preventing the binding of streptavidin to the biotin tag.
-
Issues with Detection Reagents: The choice of fluorophore-conjugated streptavidin can significantly impact signal brightness and photostability.[6]
Q3: How can I minimize non-specific binding of streptavidin conjugates?
A3: To minimize non-specific binding, it is crucial to use an effective blocking strategy. This typically involves incubating your sample with a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody host. Using NeutrAvidin, a deglycosylated form of avidin, can also reduce non-specific binding as it has a more neutral isoelectric point.[6]
Q4: My sample has high endogenous biotin. How can I block this?
A4: Endogenous biotin can be a significant source of background. A two-step blocking procedure is highly effective. First, incubate the sample with an excess of unlabeled streptavidin to bind to all endogenous biotin. Second, incubate with free biotin to saturate the remaining binding sites on the streptavidin, preventing it from binding to your biotinylated probe.[4][7][8]
Q5: What are the key considerations for a successful click chemistry reaction?
A5: For a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, it is critical to maintain the copper catalyst in its active Cu(I) state.[9][10] This is typically achieved by using a reducing agent like sodium ascorbate. The use of a stabilizing ligand, such as THPTA, can also protect the Cu(I) from oxidation and improve reaction efficiency.[10] It is also important to use pure reagents and consider running the reaction under an inert atmosphere to minimize oxidation.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background | Non-specific binding of streptavidin-conjugate | - Optimize the concentration of the streptavidin-fluorophore conjugate by titration.- Increase the duration and/or concentration of the blocking buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS-T).- Use a high-salt buffer in your washing steps to reduce ionic interactions.- Consider using NeutrAvidin conjugates, which have lower non-specific binding than avidin or streptavidin.[6] |
| Endogenous biotin | - Implement an avidin/biotin blocking step before applying the this compound. Incubate with avidin, wash, then incubate with free biotin.[4][7] | |
| Autofluorescence | - If possible, choose a fluorophore in the red or far-red spectrum to minimize autofluorescence from the sample.[12]- Use a commercially available autofluorescence quenching kit. | |
| Low or No Signal | Inefficient click chemistry reaction | - Ensure the use of a fresh reducing agent (e.g., sodium ascorbate) to maintain the copper in the Cu(I) state.[9][10]- Add a Cu(I)-stabilizing ligand (e.g., THPTA) to the reaction mixture.[10]- Optimize the concentrations of the azide and alkyne partners, as well as the copper catalyst.- Degas your reaction buffer to remove dissolved oxygen.[10] |
| Insufficient labeling with this compound | - Increase the concentration of this compound.- Increase the incubation time for the labeling reaction. | |
| Steric hindrance of biotin | - The PEG4 spacer on this compound is designed to minimize this, but if the target molecule is in a crowded environment, consider a linker with a longer PEG chain. | |
| Inactive streptavidin-conjugate | - Ensure proper storage of the streptavidin-fluorophore conjugate (typically at 4°C, protected from light).- Test the activity of the conjugate with a known biotinylated control. | |
| Photobleaching | Fluorophore instability | - Use photostable fluorophores, such as Alexa Fluor or Qdot conjugates.[6]- Use an anti-fade mounting medium.- Minimize the exposure of the sample to the excitation light. |
Experimental Protocols
Protocol 1: General Workflow for Cell Labeling and Detection
This protocol provides a general workflow for labeling alkyne-modified proteins in cells with this compound followed by fluorescent detection.
Protocol 2: Endogenous Biotin Blocking
-
After fixation and permeabilization, wash the cells three times with PBS.
-
Prepare a solution of 0.1 mg/mL streptavidin in PBS.
-
Incubate the cells with the streptavidin solution for 15-30 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
Prepare a solution of 0.5 mg/mL free D-Biotin in PBS.
-
Incubate the cells with the biotin solution for 30-60 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
Proceed with the protein blocking step.
Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) Reaction
Note: This protocol is a starting point and may require optimization.
Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate) Stock: Prepare a 100 mM stock solution in water. Prepare this solution fresh for each experiment.
-
Ligand (THPTA) Stock: Prepare a 50 mM stock solution in water.
Reaction Procedure:
-
Prepare the "Click-iT®" reaction cocktail immediately before use. For a 500 µL reaction volume:
-
435 µL PBS
-
10 µL CuSO₄ stock (final concentration: 400 µM)
-
5 µL this compound stock (final concentration: 100 µM)
-
50 µL Sodium Ascorbate stock (final concentration: 10 mM)
-
(Optional but recommended) 10 µL THPTA ligand stock (final concentration: 1 mM)
-
-
Remove the blocking solution from the cells and add the Click-iT® reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 3% BSA.
-
Proceed to incubation with the streptavidin-fluorophore conjugate.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically. |
| Streptavidin-Fluorophore Conjugate Concentration | 1 - 5 µg/mL | Titrate to find the optimal balance between signal and background. |
| Endogenous Biotin Blocking | ||
| - Streptavidin Concentration | 0.1 mg/mL (~1.7 µM)[4] | |
| - Free Biotin Concentration | 0.5 mg/mL (~2 mM)[4] | |
| Click Chemistry (CuAAC) Components | ||
| - Copper(II) Sulfate (CuSO₄) | 100 - 500 µM | |
| - Sodium Ascorbate | 1 - 10 mM | Should be in excess of CuSO₄. |
| - Ligand (e.g., THPTA) | 1 - 5 mM | Typically used at a 1:1 to 5:1 ratio with copper.[10] |
| Blocking Agents | ||
| - Bovine Serum Albumin (BSA) | 1 - 5% (w/v) in PBS-T | |
| - Normal Serum | 5 - 10% (v/v) in PBS-T | From the same species as the secondary antibody host. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-evaluation of biotin-streptavidin conjugation in Förster resonance energy transfer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Avidin-Biotin Blocking Solution | Protocols Online [protocolsonline.com]
- 6. ストレプトアビジン—イメージング用のシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 8. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - US [thermofisher.com]
preventing background staining with N-(Azido-PEG4)-Biocytin
Welcome to the technical support center for N-(Azido-PEG4)-Biocytin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for experiments involving this reagent, with a focus on preventing background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a versatile biotinylating reagent used in bioorthogonal chemistry. It contains an azide (B81097) group for "click" chemistry reactions with alkyne-modified molecules, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a biotin (B1667282) moiety for detection or purification via streptavidin or avidin (B1170675) conjugates.[1] Its primary application is the specific labeling and subsequent detection or isolation of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group.
Q2: What are the main causes of high background staining when using this compound?
High background staining in experiments using this compound can arise from several sources:
-
Endogenous Biotin: Many tissues and cells naturally contain biotin-dependent enzymes, which will be detected by streptavidin conjugates, leading to non-specific signals.[2] This is particularly prevalent in tissues like the kidney, liver, and brain.[2]
-
Residual Copper Catalyst: If using a copper-catalyzed click chemistry reaction (CuAAC), residual copper ions can bind non-specifically to proteins and other biomolecules, potentially causing background fluorescence or interfering with downstream applications.[3]
-
Non-specific Binding of Streptavidin Conjugates: The streptavidin-fluorophore or streptavidin-enzyme conjugate itself may bind non-specifically to the sample through electrostatic or hydrophobic interactions.
-
Suboptimal Reagent Concentrations: Using too high a concentration of this compound or the subsequent streptavidin conjugate can lead to increased non-specific binding.[4][5]
-
Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or inadequate washing to remove unbound reagents are common causes of high background.[4][6]
Q3: What is "click chemistry" and how does it relate to this compound?
"Click chemistry" refers to a class of chemical reactions that are rapid, specific, and high-yield. In the context of this reagent, the most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group on the this compound molecule specifically and covalently links to an alkyne group that has been incorporated into a target biomolecule.[1] This allows for the highly selective attachment of biotin to the target.
Q4: Do I need to be concerned about the PEG linker causing background?
The PEG4 linker in this compound is generally included to increase the hydrophilicity of the molecule and to act as a spacer, which can reduce steric hindrance and improve the accessibility of the biotin to streptavidin. PEG itself is known to reduce non-specific protein adsorption. Therefore, the PEG linker is unlikely to be a primary source of background staining.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background staining.
Issue 1: High Background in Negative Controls (No Alkyne-Labeled Target)
If you observe high background in your negative control samples that have not been labeled with an alkyne, the source of the background is likely independent of the click chemistry reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous Biotin | Use an avidin/biotin blocking kit prior to incubation with the streptavidin conjugate. This involves sequential incubation with avidin and then biotin to saturate endogenous biotin.[2] | Reduction of background signal in tissues known to have high levels of endogenous biotin. |
| Non-specific binding of streptavidin conjugate | 1. Optimize the concentration of the streptavidin conjugate by performing a titration.[4] 2. Increase the number and duration of washing steps after streptavidin incubation.[4] 3. Choose a high-quality blocking buffer that is protein-free or contains IgG-free BSA. Avoid using milk-based blockers as they contain endogenous biotin. | A clearer signal with reduced generalized background. |
| Autofluorescence of the sample | Examine an unstained sample under the microscope to assess the level of autofluorescence. If significant, consider using an autofluorescence quenching kit.[7] | Reduced background fluorescence across all channels. |
Issue 2: High Background Only in Samples Undergoing the Click Reaction
If background is significantly higher in your experimental samples compared to negative controls that did not undergo the click reaction, the issue likely stems from the click chemistry step.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Copper Catalyst | After the click reaction, perform a thorough copper removal step. Options include: - Washing with a chelating agent like EDTA. - Using a copper-chelating resin. - Protein precipitation to separate the labeled protein from the reaction components.[3] | Reduced non-specific signal and potential cytotoxicity. |
| Suboptimal Click Reaction Conditions | 1. Ensure a copper-chelating ligand (e.g., THPTA) is used at a sufficient excess (e.g., 5:1 ratio to copper) to prevent copper-mediated side reactions.[3] 2. Use freshly prepared sodium ascorbate (B8700270) solution, as it can oxidize and become less effective.[3] 3. Titrate the concentration of this compound to the lowest effective concentration. | Improved specificity of the click reaction and lower background. |
| Non-specific binding of this compound | Increase the stringency and number of washes after the click reaction and before the addition of the streptavidin conjugate. | Removal of unbound biotinylating reagent, leading to a cleaner final signal. |
Quantitative Data Summary
The optimal concentrations and conditions for minimizing background are highly dependent on the specific cell type, tissue, and experimental setup. The following tables provide general guidelines and illustrative data for optimization.
Table 1: Recommended Concentration Ranges for Key Reagents
| Reagent | Application | Recommended Starting Concentration | Titration Range |
| Alkyne-modified substrate (e.g., for metabolic labeling) | Cell Culture | 25-50 µM | 10-100 µM |
| This compound | Cell Lysate Labeling | 100 µM | 20-200 µM |
| Copper (II) Sulfate (for CuAAC) | Cell Lysate Labeling | 100 µM | 50-200 µM |
| Copper Ligand (e.g., THPTA) | Cell Lysate Labeling | 500 µM | 250 µM - 1 mM |
| Sodium Ascorbate | Cell Lysate Labeling | 5 mM | 1-5 mM |
| Streptavidin-Fluorophore Conjugate | Immunofluorescence | 1-5 µg/mL | 0.5-10 µg/mL |
Table 2: Illustrative Example of Background Reduction with Different Blocking Agents
| Blocking Agent (1 hour incubation) | Relative Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 10% Normal Goat Serum | 80 | 3.5 |
| 5% Bovine Serum Albumin (BSA) | 65 | 4.2 |
| 1% IgG-Free BSA | 40 | 6.8 |
| Commercial Protein-Free Blocker | 35 | 7.5 |
| No Blocking | 150 | 1.2 |
Note: Data are for illustrative purposes and actual results will vary.
Experimental Protocols
Protocol: Fluorescent Labeling of Alkyne-Modified Proteins in Cultured Cells
This protocol provides a general workflow for the metabolic labeling of cellular proteins with an alkyne-containing amino acid, followed by click chemistry with this compound and fluorescent detection with a streptavidin conjugate.
1. Metabolic Labeling of Cells: a. Culture cells to the desired confluency. b. Replace the normal culture medium with a medium lacking the corresponding natural amino acid (e.g., methionine-free medium for an azidohomoalanine analog). c. Add the alkyne-containing amino acid (e.g., L-Homopropargylglycine) to the medium at a pre-optimized concentration (e.g., 25-50 µM). d. Incubate for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
2. Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
3. Click Chemistry Reaction (CuAAC): a. Prepare a fresh "click cocktail" containing:
- Copper (II) Sulfate (e.g., final concentration of 100 µM)
- Copper-chelating ligand (e.g., THPTA, final concentration of 500 µM)
- This compound (e.g., final concentration of 50 µM)
- Sodium Ascorbate (freshly prepared, e.g., final concentration of 5 mM) b. Add the click cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS to remove the click reaction components. d. Optional but recommended: Wash with a copper chelator like EDTA to ensure removal of all residual copper.
4. Blocking: a. If endogenous biotin is a concern, perform an avidin/biotin blocking step according to the manufacturer's protocol. b. Incubate the cells in a suitable blocking buffer (e.g., 1% IgG-free BSA in PBS) for 1 hour at room temperature.
5. Streptavidin Staining: a. Dilute the fluorescently labeled streptavidin conjugate in the blocking buffer to its optimal concentration. b. Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.
6. Final Washes and Mounting: a. Wash the cells three to five times with PBS, with each wash lasting at least 5 minutes. b. Mount the coverslips on microscope slides using an anti-fade mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for labeling and detection.
Caption: Troubleshooting flowchart for high background.
References
- 1. This compound, 2055042-70-9 | BroadPharm [broadpharm.com]
- 2. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
optimizing N-(Azido-PEG4)-Biocytin concentration for injection
Welcome to the technical support center for N-(Azido-PEG4)-Biocytin. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize its use for injection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of biocytin (B1667093), a well-established neuroanatomical tracer.[1][2] It features a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) group. The PEG spacer enhances its solubility in aqueous solutions, while the azide group allows for "click chemistry" reactions, enabling covalent labeling with molecules containing alkyne groups.[3] Its primary applications include neuronal tract tracing and its use as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C in a desiccated environment to prevent degradation.[3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to avoid condensation, which can compromise the compound's stability.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[3] The hydrophilic PEG spacer increases its solubility in aqueous media compared to non-PEGylated biocytin.[3]
Q4: Can I use buffers containing primary amines, like Tris, to dissolve this compound?
A4: It is not recommended to use buffers containing primary amines, such as Tris or glycine. These can compete with the target molecules for reaction with other labeling reagents you might be using in conjunction, such as NHS esters, potentially reducing labeling efficiency.[5] Phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers are generally better choices.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration for injection.
Issue 1: Low or No Tracer Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of the tracer may be too low for detection. Start with a concentration of 2-4% (w/v) in your injection vehicle and perform a dilution series to find the optimal concentration for your specific application and model system.[1][6] |
| Inadequate Incubation Time | The post-injection survival time may be insufficient for the tracer to be transported to the area of interest. For neuronal tracing, incubation times of 4 hours or more are often necessary to label fine collaterals and distant axons.[6] |
| Poor Injection Technique | Issues with the injection pipette or procedure can lead to poor delivery of the tracer. Ensure your micropipettes are not clogged and that the injection is targeted to the correct location. Consider using iontophoresis for more controlled delivery.[6][7] |
| Degradation of the Tracer | Improper storage or handling can lead to the degradation of this compound. Always store at -20°C and protect from moisture. Prepare solutions fresh before each experiment. |
Issue 2: High Background Staining
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Tracer Concentration | A high concentration of the tracer can lead to leakage from the injection site and non-specific labeling. If you observe high background, reduce the concentration of this compound in your injection solution. |
| Large Injection Volume | Injecting too large a volume can cause the tracer to spread beyond the intended area. Optimize the injection volume, starting with smaller volumes (e.g., 5-20 nL) and gradually increasing if necessary.[8] |
| Excessive Positive Pressure | During pressure injections, too much pressure can cause the tracer to spill into the surrounding tissue, resulting in high background fluorescence.[9] |
| Cellular Damage at Injection Site | Trauma from the injection can lead to non-specific uptake of the tracer by damaged cells. Ensure your injection technique is as minimally invasive as possible. |
Issue 3: Evidence of Neurotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Tracer Concentration | Although biocytin is generally considered non-toxic, high concentrations of any injected substance can be harmful to cells. If you observe signs of poor cell health, such as beading of dendrites, reduce the tracer concentration.[9] |
| Impurities in the Tracer Solution | Ensure the this compound you are using is of high purity and that your solvent is sterile and free of contaminants. |
| Reaction with Endogenous Molecules | While the azide group is designed for specific click chemistry reactions, potential off-target reactions, though unlikely, could contribute to toxicity. If toxicity is a concern, consider control experiments without the subsequent click chemistry step. |
Quantitative Data Summary
The following table provides a starting point for optimizing the injection parameters for this compound, based on data from biocytin and its derivatives.
| Parameter | Starting Range | Notes |
| Concentration | 2% - 4% (w/v) | Optimization is critical. Start at the lower end of the range.[1][6] |
| Injection Volume | 5 - 100 nL | Dependent on the target structure and desired spread.[8] |
| Injection Method | Iontophoresis or Pressure Injection | Iontophoresis allows for more controlled delivery.[6][7] |
| Post-injection Survival | 4 - 96 hours | Longer survival times may be needed for tracing long-distance projections.[1] |
Experimental Protocols
Protocol: Optimization of this compound Concentration for Neuronal Tracing
This protocol outlines a general procedure for determining the optimal injection concentration of this compound for anterograde neuronal tracing in a rodent model.
1. Preparation of Tracer Solutions:
-
Prepare a stock solution of this compound in sterile, filtered PBS or artificial cerebrospinal fluid (aCSF).
-
Create a dilution series of the tracer, for example, 4%, 2%, 1%, and 0.5% (w/v).
-
Ensure the solutions are well-dissolved and free of particulates.
2. Animal Preparation and Surgery:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
3. Micropipette Preparation and Loading:
-
Pull glass micropipettes to the desired tip diameter.
-
Load the micropipette with one of the prepared tracer concentrations.
4. Tracer Injection:
-
Lower the micropipette to the target coordinates.
-
Inject a defined volume of the tracer using either iontophoresis (e.g., positive current pulses) or a pico-injector (pressure injection).
-
Repeat the injection for each concentration in different animals or in different, well-separated regions of the same animal if appropriate.
5. Post-Injection Survival:
-
Suture the incision and allow the animal to recover.
-
House the animal for the desired post-injection survival period (e.g., 24, 48, or 96 hours) to allow for axonal transport.
6. Tissue Processing and Visualization:
-
Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and prepare sections (e.g., 40-50 µm) on a vibratome or cryostat.
-
Visualize the biocytin signal using an avidin-conjugated fluorescent marker (e.g., Streptavidin-Alexa Fluor 488).
-
Alternatively, perform a click chemistry reaction with an alkyne-fluorophore to visualize the azide group.
7. Analysis:
-
Image the sections using fluorescence microscopy.
-
Evaluate the extent of anterograde labeling, the signal-to-noise ratio, and any signs of toxicity for each concentration.
-
Determine the concentration that provides the best balance of strong labeling and low background/toxicity.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound injections.
References
- 1. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 2055042-70-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro biocytin injection into perinatal mouse brain: a method for tract tracing in developing tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Item - Parameters of biocytin injections. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
dealing with weak signal amplification in biocytin experiments
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address weak signal amplification in biocytin (B1667093) experiments. It is intended for researchers, scientists, and drug development professionals seeking to optimize their staining protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of weak or no biocytin signal?
Weak or absent biocytin signals can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inadequate Biocytin Filling: Insufficient diffusion time during electrophysiological recording can lead to incomplete labeling of neuronal processes.[1][2][3] The duration required for optimal filling can vary depending on the cell type and size.[4]
-
Poor Fixation: Both under- and over-fixation can compromise tissue integrity and antigenicity. Prolonged storage in fixatives like paraformaldehyde (PFA) can reduce the success of antibody labeling.[1]
-
Suboptimal Permeabilization: Inadequate permeabilization with detergents like Triton X-100 can hinder the penetration of streptavidin and antibodies into the tissue, especially in thick sections.[1][5][6]
-
Reagent Issues: Degradation of biocytin in the pipette solution, improper antibody/streptavidin concentrations, or expired reagents can all lead to signal failure.[7]
-
Endogenous Biotin (B1667282): Tissues such as the kidney, liver, and brain can have high levels of endogenous biotin, leading to high background and potentially masking the specific signal.[8]
Q2: How can I amplify a weak biocytin signal?
Several techniques can be employed to enhance a weak biocytin signal:
-
Avidin-Biotin Complex (ABC) Method: This is a widely used technique that involves the application of a pre-formed complex of avidin (B1170675) and a biotinylated enzyme (like horseradish peroxidase - HRP).[9][10][11] The high number of enzyme molecules in the complex leads to significant signal amplification upon addition of a suitable substrate.[10][12]
-
Labeled Streptavidin-Biotin (LSAB) Method: This method utilizes a streptavidin-enzyme conjugate. It is considered more sensitive and offers better tissue penetration than the ABC method due to its smaller complex size.[12]
-
Tyramide Signal Amplification (TSA): Also known as Catalyzed Reporter Deposition (CARD), TSA is a highly sensitive method that can boost signals up to 100-fold.[13][14] It uses HRP to catalyze the deposition of labeled tyramide molecules near the target, resulting in a high density of labels and exceptional signal amplification.[13][15]
Q3: My background staining is very high. What can I do to reduce it?
High background can obscure your specific signal. Here are some strategies to minimize it:
-
Blocking Endogenous Biotin: If you suspect high levels of endogenous biotin in your tissue, use an endogenous biotin blocking kit before applying the streptavidin conjugate.[8]
-
Optimize Blocking Steps: Ensure adequate blocking with normal serum from the species in which the secondary antibody was raised to prevent non-specific antibody binding.[1][9]
-
Proper Washing: Thorough washing steps between incubations are crucial to remove unbound reagents.
-
Check for Biocytin Spillage: During whole-cell recordings, excessive positive pressure can cause biocytin to spill into the extracellular space, leading to high background fluorescence.[5][16]
-
Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and noise.[17]
Troubleshooting Guide
Problem: Weak or No Staining
| Potential Cause | Recommended Solution |
| Insufficient Biocytin Filling | Increase the duration of whole-cell recording to allow for adequate diffusion (can range from 5 to 60 minutes depending on the neuron).[3][4] Ensure the neuron remains healthy throughout the recording.[2] |
| Poor Fixation | Optimize fixation time (e.g., 4% PFA for 12-24 hours).[1] Avoid prolonged storage in PFA.[1] Transfer slices to PBS for storage.[5] |
| Inadequate Permeabilization | Increase the concentration of Triton X-100 (e.g., up to 0.5-1%) or prolong the incubation time, especially for thick sections.[1][5] |
| Suboptimal Reagent Concentration | Titrate streptavidin and/or antibody concentrations to determine the optimal working dilution. Prepare fresh biocytin solution for each experiment.[7] |
| Degraded Reagents | Use fresh aliquots of antibodies and streptavidin. Ensure proper storage conditions are maintained. |
Problem: High Background
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Use an endogenous biotin blocking kit prior to streptavidin incubation.[8] |
| Non-specific Antibody Binding | Increase the duration or concentration of the blocking step using normal serum.[1][9] |
| Insufficient Washing | Increase the number and duration of wash steps between incubations. |
| Biocytin Leakage | Minimize positive pressure during whole-cell patching to prevent leakage of biocytin into the extracellular space.[5] |
| Excessive Reagent Concentration | Reduce the concentration of streptavidin or antibodies. |
Experimental Protocols
Protocol 1: Standard Avidin-Biotin Complex (ABC) Staining for Biocytin Visualization
This protocol is adapted from standard immunohistochemistry procedures.[9]
-
Tissue Preparation: After fixation and sectioning, wash slices three times in phosphate-buffered saline (PBS).
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% H₂O₂ in PBS for 30 minutes to block endogenous peroxidase activity.
-
Permeabilization and Blocking: Wash sections three times in PBS. Incubate in a blocking solution containing 10% normal serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Prepare the ABC reagent according to the manufacturer's instructions (e.g., Vectastain ABC Kit) and let it stand for 30 minutes. Incubate sections in the ABC reagent for 1-2 hours at room temperature.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Chromogenic Detection: Prepare the diaminobenzidine (DAB) substrate solution. Incubate sections in the DAB solution until the desired brown reaction product is observed (typically 5-15 minutes).[18][19] Monitor closely under a microscope to avoid overstaining.
-
Stopping the Reaction: Transfer sections to PBS to stop the reaction.
-
Mounting: Mount sections onto slides, dehydrate through an ethanol (B145695) series, clear with xylene, and coverslip.
Protocol 2: Tyramide Signal Amplification (TSA) for Enhanced Sensitivity
This protocol outlines the general steps for TSA, which can significantly amplify weak signals.[15]
-
Initial Staining: Perform steps 1-3 from the ABC protocol (Tissue Preparation, Endogenous Peroxidase Quenching, and Permeabilization and Blocking).
-
Streptavidin-HRP Incubation: Incubate sections with a streptavidin-HRP conjugate (at an optimized dilution) for 1-2 hours at room temperature.
-
Washing: Wash sections thoroughly three times in PBS for 10 minutes each.
-
Tyramide Amplification: Incubate sections in the tyramide working solution (containing labeled tyramide and H₂O₂) for a specified time (e.g., 10-15 minutes) at room temperature, protected from light.[15]
-
Stopping the Reaction: Add a stop solution or wash thoroughly with PBS to quench the HRP reaction.[15]
-
Visualization:
-
For fluorescently labeled tyramide: Wash sections and mount with an appropriate mounting medium.
-
For biotin-tyramide: Proceed with incubation with a fluorescently labeled streptavidin conjugate for visualization.[15]
-
-
Final Steps: Wash sections, counterstain if desired, and mount.
Visualizations
Caption: Troubleshooting workflow for weak biocytin signals.
Caption: Comparison of ABC and TSA signal amplification pathways.
References
- 1. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. What is the avidin-biotin complex (ABC) method? | AAT Bioquest [aatbio.com]
- 12. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 13. biotium.com [biotium.com]
- 14. TSA (Tyramide Signal Amplification) & Biotin Cross-Linking Reagents - Chemodex [chemodex.com]
- 15. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. DAB Detection of Biocytin Labeled Tissue [protocols.io]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Click Chemistry with N-(Azido-PEG4)-Biocytin
Welcome to the technical support center for troubleshooting click chemistry reactions involving N-(Azido-PEG4)-Biocytin. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am seeing very low or no formation of my desired biotinylated product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2]
-
Solution: Generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[1] It is recommended to prepare the sodium ascorbate solution fresh. For routine applications, sodium ascorbate is the preferred reducing agent due to its convenience and effectiveness.[3] Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Pro-Tip: Add the sodium ascorbate to the reaction mixture last to initiate the reaction after the copper and ligand have complexed and are mixed with the substrates.[3][4]
-
-
Poor Substrate Solubility: The azide (B81097) (this compound) or your alkyne-containing molecule may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.[1][5]
-
Inappropriate Reagent Concentrations: The stoichiometry of the reactants and the concentration of the catalyst are critical for reaction efficiency.
-
Solution: Optimize the molar ratio of your alkyne-containing molecule to this compound. While a 1:1 ratio is theoretically sufficient, an excess of one reagent (commonly the smaller, more accessible one) can drive the reaction to completion. For the catalyst, copper concentrations should generally be between 50 and 100 µM.[3]
-
-
Presence of Inhibitors: Components in your reaction buffer or impurities in your reagents could inhibit the copper catalyst.
-
Solution: Ensure your biomolecules are purified and free of chelating agents like EDTA, which can sequester the copper catalyst. If your protein sample is in a buffer containing DTT or other reducing agents, be aware that these can reduce the azide group.[8]
-
-
Degraded this compound: Improper storage can lead to the degradation of the azide functionality.
Issue 2: Formation of Side Products or Aggregation
Question: My reaction is producing unexpected side products, or my protein is aggregating. What could be causing this?
Answer:
Side product formation and protein aggregation are often linked to the reactivity of the catalyst system with the biomolecules themselves.
Potential Causes & Solutions:
-
Copper-Mediated Damage to Biomolecules: Copper and sodium ascorbate can generate reactive oxygen species (ROS) that may damage biological molecules like proteins.[3][4] Dehydroascorbate, an oxidation byproduct of ascorbate, can also react with lysine (B10760008) and arginine residues, leading to covalent modification and potential aggregation of proteins.[3][4]
-
Solution: Use a stabilizing ligand for the copper catalyst. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective as they protect the biomolecule from the catalyst while maintaining catalytic activity.[2] Employ at least five equivalents of the ligand relative to the copper concentration.[3] Adding aminoguanidine (B1677879) to the reaction can help intercept byproducts of ascorbate oxidation that might otherwise modify your protein.[3]
-
-
Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction that results in the formation of diynes.[1]
-
Solution: Using a ligand to stabilize the copper catalyst can help minimize this side reaction.[1] Ensuring an oxygen-free environment is also crucial as Glaser coupling is often oxygen-promoted.
-
Quantitative Data Summary
For successful bioconjugation, the concentrations of the catalyst, ligand, and reducing agent are critical. The following table provides recommended concentration ranges for optimizing your click chemistry reaction.
| Component | Recommended Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations can lead to biomolecule damage. |
| Ligand (e.g., THPTA) | 250 - 500 µM (≥5 eq. to Cu) | A ligand to copper ratio of at least 5:1 is recommended to stabilize the Cu(I) and protect the biomolecule.[3] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh. Added last to initiate the reaction. |
| This compound | 1.1 - 1.5 equivalents | A slight excess relative to the alkyne-modified biomolecule can improve reaction efficiency. |
| Alkyne-modified Biomolecule | Dependent on experiment | The limiting reagent in the reaction. |
Experimental Protocols
Standard Protocol for Click Chemistry with this compound
This protocol provides a starting point for the conjugation of an alkyne-modified protein with this compound. Optimization may be required for your specific application.
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in water-miscible solvent like DMSO or DMF.[6]
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in deionized water.[2]
-
Sodium Ascorbate Stock Solution: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh for each experiment. [2]
-
Alkyne-Modified Protein: Prepare your protein in a compatible buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[2] Avoid buffers containing chelators or reducing agents.
Reaction Procedure:
-
In a microcentrifuge tube, combine your alkyne-modified protein and this compound to the desired final concentrations.
-
Add the THPTA ligand solution to the mixture and vortex briefly.
-
Add the CuSO₄ solution to the mixture and vortex briefly.
-
To initiate the click reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly to mix.[2]
-
Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours. Reaction time may need to be optimized.
-
Following incubation, the biotinylated protein can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or affinity purification.
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2055042-70-9 | BroadPharm [broadpharm.com]
- 7. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
minimizing cytotoxicity of N-(Azido-PEG4)-Biocytin in live cells
Welcome to the technical support center for N-(Azido-PEG4)-Biocytin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity in live-cell applications. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile chemical probe that incorporates three key functional components:
-
An azide (B81097) group (-N3): This group is used in bioorthogonal chemistry, most commonly in copper-catalyzed or copper-free "click" reactions with alkynes or cyclooctynes, respectively. This allows for the specific covalent labeling of target molecules.
-
A tetraethylene glycol (PEG4) linker: This hydrophilic spacer enhances the solubility of the molecule in aqueous media and can reduce steric hindrance, potentially improving the accessibility of the biotin (B1667282) and azide moieties.
-
Biocytin (B1667093): A derivative of biotin (Vitamin H) that contains a lysine (B10760008) residue. Biocytin can be incorporated into proteins and has a very high affinity for avidin (B1170675) and streptavidin, enabling detection, purification, and visualization of labeled molecules.
Its primary applications are in live-cell labeling and imaging, proteomics, and drug discovery for the specific tagging and subsequent analysis of biomolecules.
Q2: Is this compound cytotoxic to live cells?
A2: this compound can exhibit cytotoxicity, which is primarily attributed to the azide functional group. The azide ion is known to be an inhibitor of cellular respiration.[1][2] The extent of cytotoxicity is dependent on several factors, including:
-
Concentration: Higher concentrations are more likely to induce cytotoxic effects.
-
Incubation Time: Longer exposure times can increase the likelihood of cellular damage.
-
Cell Type: Different cell lines and primary cells have varying sensitivities to chemical compounds.[1] Neuronal cells, for instance, are often more sensitive.
The PEG4 linker and biocytin components are generally considered to have low toxicity.
Q3: What are the common signs of cytotoxicity in my cell cultures?
A3: Signs of cytotoxicity can range from subtle to severe and may include:
-
Changes in cell morphology (e.g., rounding, detachment from the culture surface).
-
Reduced cell proliferation or cell death.
-
Formation of vacuoles in the cytoplasm.
-
Blebbing of the cell membrane.
-
Increased number of floating cells in the culture medium.
-
Decreased metabolic activity as measured by assays such as MTT or resazurin (B115843).
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
A4: To minimize cytotoxicity, it is crucial to optimize the experimental conditions. Key strategies include:
-
Titrating the concentration: Use the lowest effective concentration of this compound.
-
Minimizing incubation time: Reduce the exposure of the cells to the compound to the shortest time necessary for sufficient labeling.
-
Performing pilot experiments: Always conduct a dose-response and time-course experiment to determine the optimal, non-toxic working conditions for your specific cell type.
-
Ensuring high-quality reagents: Use freshly prepared solutions of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in live-cell experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Poor Cell Health | 1. Concentration of this compound is too high.2. Incubation time is too long.3. Cell line is particularly sensitive.4. Reagent has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration (See Protocol 1). Start with a low concentration (e.g., 1-10 µM) and titrate upwards.2. Perform a time-course experiment to find the shortest effective incubation time (See Protocol 2).3. If possible, test a more robust cell line. Otherwise, be prepared to work at the lower end of the concentration and time ranges.4. Prepare fresh solutions of this compound from a high-quality stock. |
| Low Labeling Efficiency | 1. Concentration of this compound is too low.2. Incubation time is too short.3. The click chemistry reaction is inefficient.4. The PEG linker length is not optimal for your target.[3] | 1. Gradually increase the concentration of this compound, while monitoring for cytotoxicity.2. Increase the incubation time, keeping in mind the potential for increased cytotoxicity.3. Optimize the conditions for your click chemistry reaction (e.g., catalyst concentration, reaction time).4. If steric hindrance is suspected, consider a similar reagent with a longer PEG linker. |
| High Background Signal in Imaging | 1. Non-specific binding of the reagent.2. Incomplete removal of unbound reagent. | 1. Include appropriate blocking steps in your protocol.2. Increase the number and duration of wash steps after incubation with this compound. |
Quantitative Data Summary
The following tables provide example data from cytotoxicity assays. Note: This is illustrative data and the actual IC50 values will vary depending on the cell line and experimental conditions.
Table 1: Example IC50 Values of this compound in Different Cell Lines after 24-hour Incubation
| Cell Line | Cell Type | Example IC50 (µM) |
| HeLa | Human Cervical Cancer | 150 |
| HEK293 | Human Embryonic Kidney | 200 |
| SH-SY5Y | Human Neuroblastoma | 75 |
| Primary Neurons | Mouse Cortical | 50 |
Table 2: Example Cell Viability at Different Concentrations and Incubation Times for HeLa Cells
| Concentration (µM) | Cell Viability after 6 hours (%) | Cell Viability after 12 hours (%) | Cell Viability after 24 hours (%) |
| 10 | 98 | 95 | 92 |
| 50 | 95 | 88 | 80 |
| 100 | 90 | 75 | 65 |
| 200 | 80 | 60 | 48 |
| 500 | 65 | 40 | 20 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response Assay)
This protocol outlines a method to determine the highest non-toxic concentration of this compound for your specific cell type.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells per well). Incubate overnight to allow for cell adherence.
-
Prepare Reagent Dilutions: Prepare a 2X stock solution series of this compound in your cell culture medium. A suggested range is 0, 10, 25, 50, 100, 200, 500, and 1000 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells (resulting in a 1X final concentration). Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or resazurin reduction assay, or a commercial live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration at which 50% of the cells are viable). For live-cell experiments, use a concentration well below the IC50 value that shows high viability (e.g., >90%).
Protocol 2: Determining the Optimal Incubation Time (Time-Course Assay)
This protocol helps to identify the shortest incubation time required for effective labeling while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Prepare Reagent Solution: Prepare a solution of this compound in your cell culture medium at a pre-determined, non-toxic concentration (based on the results of Protocol 1).
-
Treatment and Incubation: Treat the cells with the this compound solution. Incubate the cells for various time points (e.g., 1, 2, 4, 6, 12, and 24 hours).
-
Assess Labeling and Viability: At each time point, perform two parallel assessments:
-
Labeling Efficiency: If applicable, perform the click chemistry reaction with a fluorescent alkyne and quantify the fluorescence intensity via microscopy or flow cytometry.
-
Cell Viability: Use a viability assay as described in Protocol 1 to assess the cytotoxicity at each time point.
-
-
Data Analysis: Plot both labeling efficiency and cell viability against time. The optimal incubation time will be the shortest time that provides sufficient labeling with minimal impact on cell viability.
Visualizations
Caption: Troubleshooting workflow for addressing cytotoxicity issues.
Caption: Experimental workflow for the dose-response assay.
References
Validation & Comparative
N-(Azido-PEG4)-Biocytin vs. Neurobiotin: A Comparative Guide for Neuronal Morphology Studies
For Researchers, Scientists, and Drug Development Professionals
The precise visualization of neuronal architecture is fundamental to understanding neural circuitry and its role in health and disease. This guide provides a detailed comparison of two prominent neuronal tracers: N-(Azido-PEG4)-Biocytin and Neurobiotin™. We objectively evaluate their performance for neuronal morphology studies, supported by their chemical properties and established experimental methodologies.
At a Glance: Key Differences
| Feature | This compound | Neurobiotin™ |
| Primary Detection Method | Click Chemistry (e.g., with alkyne-fluorophores) | Avidin (B1170675)/Streptavidin Conjugates |
| Chemical Handle | Azide (B81097) group | Primary amine |
| Key Advantage | Potential for multiplexing and bio-orthogonal labeling | Well-established, robust, and versatile tracer |
| Flexibility in Labeling | High (Choice of alkyne-modified reporters) | Moderate (Dependent on available avidin/streptavidin conjugates) |
| Established Use | Emerging, primarily in chemical biology | Widely used and validated in neuroscience |
Introduction to the Tracers
Neurobiotin™ (N-(2-aminoethyl)biotinamide) is an amino derivative of biotin (B1667282) that has become a gold standard for intracellular labeling of neurons.[1][2] Its small size allows for extensive diffusion throughout neuronal processes, revealing detailed morphology. It can be used for anterograde, retrograde, and transneuronal tracing.[3] Neurobiotin offers several advantages over its predecessor, biocytin, including better solubility, more efficient iontophoresis, and longer retention within the cell.[4]
This compound is a more recent innovation, integrating a biotin moiety with a polyethylene (B3416737) glycol (PEG) spacer and a terminal azide group.[5][6] The PEG spacer is designed to enhance aqueous solubility. The key feature of this molecule is the azide handle, which enables its detection via "click chemistry," a set of highly specific and efficient bio-orthogonal reactions.[1] This opens up possibilities for novel labeling strategies that are not easily achievable with traditional tracers.
Chemical Structures
| Tracer | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound structure] | C27H47N7O9S | 645.8 g/mol [5] |
| Neurobiotin™ | [Image of Neurobiotin structure] | C12H23ClN4O2S | 322.8 g/mol [7] |
Experimental Protocols
Neuronal Tracing with Neurobiotin™
This protocol is adapted from established methods for intracellular labeling of neurons in brain slice preparations.[2][8]
1. Electrode Preparation:
-
Prepare a 2% solution of Neurobiotin™ Tracer in 1.0 M potassium methylsulfate (B1228091) or 1.0 M potassium chloride.
-
Pull glass micropipettes (1-2 mm O.D.) containing a microfilament.
-
Fill the micropipettes with the Neurobiotin™ solution. The typical resistance of these electrodes in Ringer's solution ranges from 60–150 MΩ.[8]
2. Intracellular Injection:
-
Impale a neuron in an in vitro brain slice preparation or in an anesthetized animal with the recording electrode.
-
Inject Neurobiotin™ by passing 1–5 nA depolarizing rectangular pulses of 150 ms (B15284909) duration at 3.3 Hz for 2–10 minutes.[8]
3. Tissue Fixation:
-
For brain slices, fix by submersion in 4% paraformaldehyde and 0.2% picric acid in 0.15 M phosphate (B84403) buffer (pH 7.4) overnight.[8]
-
For in vivo experiments, perfuse the anesthetized animal with saline followed by the same fixative.[8]
4. Sectioning and Staining:
-
Cut 40 µm thick sections using a Vibratome or a freezing microtome and collect them in phosphate-buffered saline (PBS, pH 7.3).[8]
-
Rinse sections several times with PBS.
-
Permeabilize the sections by treating with 0.4% Triton X-100 in PBS for 1 to 2 hours.[8]
-
Incubate the sections in an avidin-biotin complex (ABC) reagent (e.g., VECTASTAIN® ABC Reagent) in PBS for 2 hours.[8]
-
Rinse sections several times with PBS.
-
Visualize the labeled neurons by reacting the sections with 0.05% diaminobenzidine (DAB) and 0.003% H₂O₂ in PBS.[8]
-
Mount the sections on gelatin-coated slides, dehydrate, and coverslip.
Proposed Neuronal Tracing with this compound via Click Chemistry
As this compound is a newer tracer, a standardized, widely published protocol for neuronal tracing is not yet available. The following is a proposed protocol based on the principles of intracellular tracer injection and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[8][9]
1. Electrode Preparation:
-
Prepare a solution of this compound (e.g., 2-5% w/v) in an appropriate intracellular solution (e.g., 1.0 M potassium methylsulfate).
-
Fill a glass micropipette as described for Neurobiotin™.
2. Intracellular Injection:
-
Perform intracellular injection using similar parameters as for Neurobiotin™ (1–5 nA depolarizing pulses for 2–10 minutes).
3. Tissue Fixation and Sectioning:
-
Fix and section the tissue as described for the Neurobiotin™ protocol.
4. Click Chemistry Staining:
-
Prepare Click Reaction Mix: In PBS (pH 7.4), combine the following (final concentrations):
-
Alkyne-fluorophore (e.g., 5-10 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 200 µM)
-
A copper-chelating ligand to prevent cellular damage and enhance reaction efficiency, such as THPTA (e.g., 1 mM).[9]
-
A reducing agent to convert Cu(II) to the catalytic Cu(I), such as sodium ascorbate (B8700270) (e.g., 3 mM, freshly prepared).[9]
-
-
Incubation: Incubate the tissue sections in the click reaction mix for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sections thoroughly with PBS to remove unreacted reagents.
-
Mounting and Imaging: Mount the sections on slides and visualize using fluorescence microscopy with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Performance Comparison
Currently, there is a lack of direct, published experimental data comparing the performance of this compound and Neurobiotin™ for neuronal morphology studies. The following comparison is based on the known properties of the molecules and their respective detection methods.
| Parameter | This compound | Neurobiotin™ |
| Signal-to-Noise Ratio | Potentially high, dependent on the brightness and specificity of the alkyne-fluorophore. The bio-orthogonal nature of click chemistry can minimize background.[1] | Generally high and reliable with well-established ABC-DAB protocols. Background can be an issue if endogenous biotin is not properly blocked. |
| Tracer Spread | The larger molecular weight and PEG spacer may influence diffusion compared to Neurobiotin™. This requires experimental validation. | Excellent diffusion and filling of fine neuronal processes are well-documented.[10] |
| Compatibility with Imaging | Highly compatible with fluorescence microscopy, including super-resolution techniques, due to the use of small molecule fluorophores.[2] | Compatible with both brightfield (DAB) and fluorescence microscopy (using fluorescent avidin/streptavidin). |
| Toxicity | The tracer itself is likely to have low toxicity. The copper catalyst used in CuAAC can be toxic to live cells, but for fixed tissue this is not a concern. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell applications.[11] | Considered non-toxic and well-tolerated by neurons.[4] |
Advantages and Disadvantages
This compound
Pros:
-
Multiplexing Capability: The azide handle allows for detection with a wide array of alkyne-modified reporters (fluorophores, affinity tags, etc.), enabling multi-color imaging and correlative light and electron microscopy.
-
High Specificity: Click chemistry reactions are highly specific, leading to potentially lower background staining compared to antibody-based methods.[1]
-
Small Reporter Size: The use of small molecule fluorophores can be advantageous for super-resolution microscopy, providing better labeling density and resolution compared to larger antibody or avidin complexes.[2]
Cons:
-
Limited Published Data: There is a lack of established protocols and comparative performance data specifically for neuronal tracing.
-
Multi-step Detection: The click chemistry reaction adds an extra step to the staining protocol compared to direct detection with fluorescently tagged Neurobiotin.
Neurobiotin™
Pros:
-
Well-Established and Reliable: Extensive literature supports its use, with optimized protocols available for a wide range of applications.[2][8][10]
-
Versatility: Can be detected with a variety of avidin or streptavidin conjugates, including those linked to enzymes (for chromogenic detection) or fluorophores.[4]
-
Excellent Tracer Properties: Known for its good solubility, efficient transport, and detailed filling of neuronal structures.[4]
Cons:
-
Potential for Background Staining: Endogenous biotin in tissues can lead to non-specific background if not adequately blocked.
-
Larger Detection Complex: The size of the avidin/streptavidin-reporter complex may limit its use in some super-resolution imaging modalities compared to smaller click chemistry-based fluorophores.
Signaling Pathways and Mechanisms
Neither this compound nor Neurobiotin™ is known to interact directly with specific signaling pathways. Their utility as tracers relies on their ability to be taken up by neurons and transported axonally (both anterogradely and retrogradely) without significantly altering neuronal function. The primary mechanism of action is passive diffusion throughout the cytoplasm of the filled neuron.
The visualization of these tracers, however, relies on distinct chemical principles.
Conclusion
Neurobiotin™ remains the robust, well-validated choice for routine and high-quality neuronal morphology studies. Its extensive track record and the simplicity of its detection make it a reliable tool for most neuroscience applications.
This compound, on the other hand, represents a promising new direction for neuronal tracing, particularly for researchers interested in advanced imaging applications. Its key advantage lies in the flexibility and specificity of click chemistry, which opens the door to multiplexed labeling and super-resolution imaging experiments that are challenging with traditional methods. As more research is conducted and specific protocols are developed, this compound and similar click-compatible tracers are poised to become powerful tools in the neuroanatomist's arsenal. The choice between these two tracers will ultimately depend on the specific experimental goals, the imaging modalities available, and the researcher's comfort with adopting newer, less-established methodologies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Metabolic Labeling of Primary Neurons Using Carbohydrate Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biocytin vs. Fluorescent Dyes for Precise Neuronal Tracing
For researchers in neuroscience and drug development, the accurate mapping of neural circuits is paramount. This guide provides a comprehensive comparison of two widely used neuronal tracing methods: the classic biocytin-based approach and the ever-evolving fluorescent dye techniques. We present a detailed analysis of their performance, supported by experimental data, to help you select the optimal tool for your research needs.
At a Glance: Key Performance Indicators
To facilitate a rapid and objective comparison, the following table summarizes the key performance characteristics of biocytin (B1667093) and common fluorescent dyes used in neuronal tracing. The data presented is a synthesis of findings from multiple studies.
| Feature | Biocytin | Fluorescent Dyes (e.g., DiI, Fluoro-Gold, Dextran (B179266) Conjugates) |
| Primary Transport | Primarily anterograde, with some retrograde transport.[1][2] | Anterograde, retrograde, or bidirectional, depending on the specific dye.[3] |
| Transport Efficiency | Excellent anterograde transport, capable of labeling very thin axons and collaterals.[1] Retrograde transport is less efficient than dedicated retrograde tracers.[1] | Varies significantly between dyes. Some show high retrograde transport efficiency.[4] |
| Transport Velocity | TMR biocytin (a fluorescent conjugate) shows an initial fiber transport velocity of 5.4 mm/h.[5] | Varies. For example, DiI diffuses at approximately 6 mm/day in vivo.[6] |
| Signal Stability | The visualized biocytin signal is highly stable and resistant to fading, allowing for long-term storage of tissue.[7] However, biocytin itself can be degraded by the enzyme biotinidase in vivo over longer survival times.[8][9] | Varies. Some dyes like Fast Blue are very stable over long periods, while others can leak or degrade.[10] Photobleaching can be a concern with repeated imaging. |
| Signal-to-Noise Ratio | Generally provides a very high signal-to-noise ratio, with low background staining. | Can be variable. Some dyes may have higher background fluorescence. |
| Toxicity | Generally considered to have low toxicity. | Toxicity varies depending on the dye and concentration used. Some viral tracers used for fluorescent protein expression can be neurotoxic.[11] |
| Visualization | Requires secondary detection with avidin (B1170675)/streptavidin conjugates (e.g., linked to HRP or a fluorophore).[7][8] | Direct visualization via fluorescence microscopy.[10] |
| Fixability | Yes, the avidin-biotin complex is stable in fixed tissue.[3] | Varies. Some dyes are fixable, while others are not.[3] |
| Compatibility | Can be combined with immunohistochemistry and electron microscopy.[2] | Can be combined with immunohistochemistry and other fluorescent markers, but spectral overlap must be considered. |
In-Depth Analysis and Methodologies
Biocytin: The Gold Standard for Detailed Morphology
Biocytin, a conjugate of biotin (B1667282) and lysine, has long been a staple in neuroanatomical studies due to its ability to provide exquisite detail of neuronal morphology.[12]
Mechanism of Action: Biocytin is actively transported within the neuron, primarily in an anterograde direction from the cell body to the axon terminals.[1][2] Its small size allows it to fill fine axonal and dendritic branches. For visualization, the tissue must be fixed and incubated with an avidin or streptavidin conjugate that has a high affinity for biotin. This conjugate is typically linked to an enzyme like horseradish peroxidase (HRP) for colorimetric detection or a fluorophore for fluorescent imaging.[7][8]
Advantages:
-
High-Resolution Labeling: Provides detailed labeling of the entire neuron, including fine dendritic spines and axonal boutons.
-
Signal Stability: The final reaction product is very stable, allowing for long-term archiving of stained sections.[7]
-
Versatility: Compatible with both light and electron microscopy, as well as immunohistochemical techniques.[2]
Limitations:
-
Indirect Visualization: Requires a multi-step process for visualization.
-
In Vivo Instability: Can be degraded by the enzyme biotinidase, which can be a limitation for long-term in vivo studies.[8][9] However, more stable derivatives have been developed to overcome this.[8][9]
-
Primarily Anterograde: While some retrograde transport occurs, it is not as efficient as dedicated retrograde tracers.[1]
Fluorescent Dyes: A Diverse Toolkit for Versatile Tracing
The family of fluorescent dyes for neuronal tracing is vast and varied, offering a wide range of properties to suit different experimental needs. These include lipophilic carbocyanine dyes (e.g., DiI, DiO), fluorescently conjugated dextrans, and "true blue" type tracers (e.g., Fluoro-Gold, Fast Blue).
Mechanism of Action: The mechanism of uptake and transport varies depending on the dye.
-
Lipophilic Dyes (e.g., DiI): These dyes insert into the lipid bilayer of the cell membrane and diffuse laterally, allowing for both anterograde and retrograde tracing.[13]
-
Dextran Conjugates: These are taken up by endocytosis and transported axonally. The direction of transport (anterograde or retrograde) can depend on the molecular weight of the dextran.
-
Other Retrograde Tracers (e.g., Fluoro-Gold): These are taken up by axon terminals and transported back to the cell body.
Advantages:
-
Direct Visualization: Neurons can be visualized directly using fluorescence microscopy without the need for secondary reagents.
-
Variety of Colors: The availability of dyes with different excitation and emission spectra allows for multi-color labeling experiments to trace multiple pathways simultaneously.
-
Specific Transport Properties: A wide selection of dyes with predominantly anterograde or retrograde transport is available.[3]
Limitations:
-
Photobleaching: The fluorescent signal can diminish with repeated exposure to excitation light.
-
Toxicity: Some dyes can be toxic to neurons, especially at higher concentrations.
-
Diffusion and Leakage: Some dyes may leak from labeled neurons over time, potentially leading to false-positive labeling.
Experimental Protocols
Anterograde Tracing with Biocytin
This protocol is a generalized procedure and may require optimization for specific applications.
-
Tracer Injection:
-
Prepare a 2-5% solution of biocytin in a suitable buffer (e.g., 0.05 M Tris buffer, pH 7.6, with 0.5 M KCl).
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject a small volume (e.g., 10-50 nl) of the biocytin solution into the target brain region using a glass micropipette and iontophoresis (e.g., 5 µA positive current, 7 seconds on/7 seconds off for 15-30 minutes) or pressure injection.
-
-
Survival Period:
-
Allow a survival period of 7-14 days for optimal transport of the tracer.
-
-
Perfusion and Fixation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Post-fix the brain in the same fixative overnight at 4°C.
-
-
Sectioning:
-
Cut coronal or sagittal sections (e.g., 40-50 µm thick) on a vibratome or freezing microtome.
-
-
Visualization (using Avidin-Biotin-HRP Complex):
-
Rinse sections in phosphate-buffered saline (PBS).
-
Incubate sections in a solution containing an avidin-biotin-HRP complex (ABC kit) according to the manufacturer's instructions (typically for 1-2 hours at room temperature).
-
Rinse sections in PBS.
-
Develop the HRP reaction using a chromogen solution (e.g., diaminobenzidine [DAB]) until the desired staining intensity is reached.
-
Rinse, mount on slides, dehydrate, and coverslip.
-
Retrograde Tracing with Fluorescent Dyes (e.g., Fluoro-Gold)
This protocol is a generalized procedure and should be adapted for the specific fluorescent tracer being used.
-
Tracer Injection:
-
Prepare a 2-5% solution of Fluoro-Gold in distilled water or saline.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject a small volume (e.g., 20-100 nl) of the Fluoro-Gold solution into the target brain region via pressure injection using a glass micropipette.
-
-
Survival Period:
-
Allow a survival period of 4-10 days.
-
-
Perfusion and Fixation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Post-fix the brain in the same fixative with 20% sucrose (B13894) for cryoprotection.
-
-
Sectioning:
-
Cut frozen sections (e.g., 30-40 µm thick) on a cryostat.
-
-
Visualization:
-
Mount sections on gelatin-coated slides.
-
Allow slides to air dry.
-
Coverslip with a non-fluorescent mounting medium.
-
Visualize labeled neurons using a fluorescence microscope with the appropriate filter set for Fluoro-Gold (excitation ~365 nm, emission ~415 nm).
-
Visualizing the Process: Workflows and Mechanisms
To better understand the practical application and underlying principles of these tracing methods, the following diagrams illustrate the experimental workflows and proposed mechanisms of tracer uptake and transport.
Conclusion: Selecting the Right Tool for the Job
The choice between biocytin and fluorescent dyes for neuronal tracing ultimately depends on the specific goals of the experiment.
-
For high-resolution morphological studies requiring detailed reconstruction of individual neurons, including their finest processes, biocytin remains an excellent choice due to its complete filling of neurons and the stability of the final label.
-
For mapping long-distance connections , especially in multi-tract tracing experiments, the diverse array of fluorescent dyes with their varied spectral properties and specific transport characteristics offers unparalleled flexibility. The ability to directly visualize the tracer without further processing is also a significant advantage for many applications.
By carefully considering the strengths and weaknesses of each method in the context of your research question, you can confidently select the most appropriate technique to illuminate the intricate wiring of the nervous system.
References
- 1. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A note on the use of biocytin in anterograde tracing studies in the central nervous system: application at both light and electron microscopic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell and Neuronal Tracing | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A quantitative analysis of the retrograde axonal transport of 4 different fluorescent dyes in peripheral sensory and motor neurons and lack of anterograde transport in the corticospinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Differences in neurotropism and neurotoxicity among retrograde viral tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocytin-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Advantages of N-(Azido-PEG4)-Biocytin in Modern Neuroscience Research
A detailed comparison of N-(Azido-PEG4)-Biocytin and traditional biocytin (B1667093) for researchers, scientists, and drug development professionals.
In the intricate landscape of neuroscience research, the precise mapping of neural circuits is paramount to understanding brain function and disease. For decades, traditional biocytin has been a cornerstone for neuroanatomical tracing. However, the advent of chemically modified tracers, such as this compound, offers significant enhancements in stability, versatility, and overall performance. This guide provides an in-depth comparison of these two critical tools, supported by experimental evidence and detailed protocols, to aid researchers in selecting the optimal tracer for their needs.
Enhanced Stability for Long-Term Studies
A primary limitation of traditional biocytin is its susceptibility to enzymatic degradation in vivo.[1][2] The enzyme biotinidase, present in biological tissues, rapidly cleaves the amide bond in biocytin, with degradation commencing within a few hours of application.[2] This inherent instability curtails its utility in long-term experiments, often leading to incomplete neuronal reconstructions.[1][2]
Superior Versatility through "Click Chemistry"
This compound incorporates a terminal azide (B81097) (N3) group, opening the door to a world of molecular modifications via "click chemistry".[3][4] This highly efficient and specific bioorthogonal reaction allows for the covalent attachment of a wide array of molecules containing a corresponding alkyne group.[3][4][5] This modularity is a significant advantage over traditional biocytin, which is primarily limited to detection via its high affinity for avidin (B1170675) and streptavidin.[1][2]
The ability to "click" other molecules onto the biocytin core enables a range of advanced applications, including:
-
Multimodal Imaging: Conjugation with fluorescent dyes for optical microscopy or chelating agents for magnetic resonance imaging (MRI).[6]
-
Targeted Drug Delivery: Attachment to therapeutic agents or nanoparticles for cell-specific delivery.
-
Proteomics and Activity-Based Probing: Linking to reporter tags for identifying protein interactions or enzyme activity.
-
PROTAC Development: Use as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[3][4]
Improved Physicochemical Properties
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in this compound enhances its hydrophilicity and solubility in aqueous solutions.[5][7] PEGylation is a well-established method to improve the pharmacokinetic properties of biomolecules by increasing their stability and reducing immunogenicity.[8] While traditional biocytin can sometimes precipitate in high concentrations within salt-based solutions for electrode filling, the PEGylated form is expected to exhibit improved solubility characteristics.[9]
Comparative Data Summary
The following table summarizes the key performance differences between traditional biocytin and this compound, with quantitative data extrapolated from studies on similar modified biocytin tracers.
| Feature | Traditional Biocytin | This compound (and similar modified tracers) | Advantage of this compound |
| In Vivo Stability | Susceptible to rapid degradation by biotinidase, limiting long-term use.[1][2] | Resistant to biotinidase, enabling long-term tracing (e.g., 96 hours or more).[1] | Significantly Higher Stability |
| Neuronal Tracing | Effective for short-term studies (up to 48 hours).[9] | Provides more complete and detailed anatomical reconstructions in long-term studies.[1][2] | More Comprehensive Tracing |
| Versatility | Primarily detected with avidin/streptavidin conjugates.[1][2] | Can be conjugated to a wide range of molecules via "click chemistry".[3][4][5] | Greatly Enhanced Versatility |
| Solubility | Can precipitate at high concentrations in certain electrolyte solutions.[9] | The PEG spacer increases hydrophilicity and aqueous solubility.[5][7] | Improved Solubility |
Experimental Methodologies
General Protocol for Intracellular Biocytin Filling
This protocol is a generalized procedure for intracellular labeling of neurons during whole-cell patch-clamp recording and can be adapted for both traditional biocytin and this compound.
-
Prepare Internal Solution: Dissolve biocytin or this compound into the desired internal patch pipette solution at a concentration of 0.2-0.5%. Sonicate for 10-15 minutes to ensure complete dissolution.[10]
-
Electrophysiological Recording: Establish a whole-cell recording from the target neuron. To avoid severing the axon, approach the cell body along its axis.[10]
-
Diffusion: Maintain the whole-cell configuration for at least 40-60 minutes to allow for the diffusion of the biocytin tracer throughout the neuron's dendritic and axonal arbors.[11]
-
Electrode Retraction: Slowly retract the recording pipette to allow the cell membrane to reseal.
-
Slice Incubation: Leave the brain slice in the recording solution for approximately 10 minutes to wash away excess extracellular tracer.[11]
-
Fixation: Fix the brain slice in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C overnight.
-
Histological Processing:
-
Wash the fixed tissue three times in PBS for 10 minutes each.[10]
-
Permeabilize the tissue by incubating in a solution of PBS containing 0.3-1% Triton X-100.[10][11]
-
For Traditional Biocytin: Incubate with an avidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594) diluted in PBS with Triton X-100 and a blocking serum (e.g., 3% bovine serum albumin) at 4°C overnight.[10]
-
For this compound (Click Chemistry): Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction by incubating the tissue with an alkyne-functionalized reporter molecule (e.g., an alkyne-fluorophore).
-
Wash the tissue three times in PBS for 10 minutes each.
-
-
Imaging: Mount the processed tissue on a glass slide and image using confocal or fluorescence microscopy.[10]
In Vivo Neuronal Tract Tracing
This protocol describes a general procedure for in vivo tracing experiments.
-
Tracer Preparation: Dissolve the tracer (traditional biocytin or a modified version) in a sterile saline or buffer solution at a concentration of 4%.[1][2]
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Iontophoretic Injection: Lower a glass micropipette containing the tracer solution into the target brain region. Eject the tracer using iontophoresis with positive current pulses.[1][2]
-
Post-Injection Survival: Allow the animal to recover for the desired survival period (e.g., 24 to 96 hours). The extended survival times are particularly advantageous for modified tracers.[1][2]
-
Perfusion and Tissue Processing: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA. Dissect the brain and postfix it in 4% PFA overnight.
-
Sectioning and Staining: Cut the brain into sections (e.g., 50 µm thick) on a vibratome. Process the sections for visualization of the tracer as described in the intracellular filling protocol (Step 7).
Visualizing the Workflow and Advantages
The following diagrams illustrate the experimental workflow for neuronal tracing and the key chemical differences that confer the advantages of this compound.
Caption: Workflow for in vivo neuroanatomical tracing.
Caption: Comparison of biocytin and its azido-PEG4 derivative.
Conclusion
This compound represents a significant advancement over traditional biocytin for neuroanatomical studies. Its enhanced stability allows for more complete and accurate mapping of neural circuits in long-term experiments. Furthermore, its versatility, enabled by click chemistry, opens up new avenues for multimodal imaging and functional studies that are not possible with traditional biocytin. For researchers and drug development professionals seeking a robust, adaptable, and high-performance neural tracer, this compound offers a clear advantage, promising to accelerate discoveries in neuroscience.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2055042-70-9 | BroadPharm [broadpharm.com]
- 6. Development of biocytin-based contrast agents for molecular imaging: an approach towards new in vivo neuroanatomical tracers--International Center For Primate Brain Research [icpbr.ac.cn]
- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuronal Connections: A Comparative Guide to Biocytin-Based Electrophysiology
A deep understanding of neural circuits is fundamental to neuroscience research and drug development. Accurately identifying and characterizing synaptic connections between individual neurons is a critical step in this process. For decades, the combination of paired patch-clamp electrophysiology with intracellular biocytin (B1667093) labeling has been a gold-standard technique, providing a direct link between synaptic function and the morphological identity of the connected neurons. This guide offers an objective comparison of this well-established method with modern alternatives, supported by experimental data, to help researchers make informed decisions for their connectivity studies.
This guide will delve into the specifics of validating neuronal connections using biocytin and electrophysiology, presenting quantitative data, detailed experimental protocols, and a comparative analysis with other prominent techniques such as optogenetic circuit mapping and super-resolution microscopy.
The Gold Standard: Paired Recordings with Biocytin Filling
The fundamental principle of this technique is to perform simultaneous whole-cell patch-clamp recordings from two or more nearby neurons to identify synaptic connections. During the recording, biocytin, a small, water-soluble molecule, is included in the intracellular solution of the patch pipette. It diffuses throughout the neuron, filling the soma, dendrites, and the finest axonal arborizations. Following the electrophysiological characterization of a synaptic connection, the brain tissue is fixed, and the biocytin is visualized using an avidin-biotin complex reaction, often with a fluorescent or enzymatic reporter. This allows for the post-hoc morphological reconstruction of the recorded and connected neurons, confirming the synaptic contact points.
Performance Metrics
The biocytin-electrophysiology approach provides a high degree of certainty in identifying monosynaptic connections. The direct correlation of a presynaptic action potential with a postsynaptic potential in a recorded pair, followed by the anatomical visualization of a putative synaptic contact between the labeled neurons, offers strong evidence of a functional connection.
| Performance Metric | Biocytin-Based Paired Recordings | Notes |
| Connection Probability | ~10-20% for L2/3 pyramidal cells | Varies significantly with cell type and distance. For L2/3 pyramidal cells, reported probabilities decline with intersomatic distance, from ~18% at ≤20 μm to ~5% at 140 μm.[1] |
| Success Rate (Cell Recovery) | ~78% | The success of recovering biocytin-filled cells can depend on factors like recording duration and the health of the neuron upon pipette retraction.[2] |
| Spatial Resolution | Diffraction-limited (~200 nm) | Standard light microscopy is used for visualization. Can be combined with electron or super-resolution microscopy for higher resolution. |
| Throughput | Low | Testing connections is done on a cell-by-cell basis, which is labor-intensive. |
| Cell-Type Specificity | High (with visual targeting) | Neurons are targeted for recording based on their morphology under IR-DIC microscopy and their electrophysiological properties. |
Comparison with Alternative Techniques
While powerful, biocytin-based paired recordings are not without limitations, primarily their low throughput. Several newer techniques have emerged that offer advantages in terms of speed and scale, though often with trade-offs in precision and certainty.
Optogenetic Circuit Mapping
Channelrhodopsin-assisted circuit mapping (CRACM) utilizes light to stimulate genetically-defined populations of neurons while recording from a postsynaptic target.[3] This allows for the rapid mapping of inputs from many presynaptic neurons onto a single cell.
Super-Resolution Microscopy
Techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) can be combined with biocytin labeling to visualize synaptic structures at the nanoscale, far beyond the diffraction limit of conventional light microscopy.[4]
| Feature | Biocytin-Based Paired Recordings | Optogenetic Circuit Mapping (CRACM) | Super-Resolution Microscopy |
| Primary Advantage | "Ground truth" functional and anatomical link. | High-throughput, cell-type specific mapping. | Nanoscale visualization of synaptic structures. |
| Connection Probability | Directly measured for individual pairs. | Inferred from postsynaptic responses to light stimulation. | Not a direct measure of functional connectivity. |
| Spatial Resolution | ~200 nm (light microscopy) | Limited by light scattering in tissue. | ~50-60 nm.[4] |
| Throughput | Low | High | Low to Medium |
| Cell-Type Specificity | High (visually targeted) | High (genetically defined) | High (when combined with specific labeling) |
| Key Limitation | Low throughput. | Indirect activation, potential for off-target effects. | Does not directly confirm functional synaptic transmission. |
Experimental Protocols
Paired Whole-Cell Patch-Clamp Recording and Biocytin Filling
This protocol is adapted from established methods for acute brain slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution containing 0.2-0.5% biocytin
-
Patch pipettes (3-6 MΩ)
-
Vibratome
-
IR-DIC microscope with manipulators and recording setup
Procedure:
-
Prepare acute brain slices (300-400 μm thick) from the brain region of interest.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at physiological temperature.
-
Under IR-DIC visualization, identify two or more neurons for recording.
-
Establish whole-cell patch-clamp recordings from the selected neurons using pipettes filled with the biocytin-containing intracellular solution.
-
Characterize the intrinsic electrophysiological properties of each neuron.
-
To test for a synaptic connection, elicit action potentials in one neuron (presynaptic) while recording the membrane potential of the other neuron (postsynaptic).
-
A time-locked postsynaptic potential (PSP) following the presynaptic action potential is indicative of a synaptic connection.
-
After identifying a connection, continue recording for at least 15-20 minutes to allow for adequate diffusion of biocytin throughout the neurons.[5]
-
Carefully retract the pipettes to allow the cell membranes to reseal.
Histological Processing and Visualization of Biocytin
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS with Triton X-100 (PBST)
-
Blocking solution (e.g., normal goat serum in PBST)
-
Avidin-biotin complex (ABC) conjugated to an enzyme (e.g., HRP) or a fluorophore (e.g., Streptavidin-Alexa Fluor)
-
DAB (3,3'-Diaminobenzidine) for HRP visualization or mounting medium for fluorescence.
Procedure:
-
Immediately after the recording, fix the brain slice in 4% PFA overnight at 4°C.
-
Wash the slice thoroughly in PBS.
-
Permeabilize the tissue by incubating in PBST.
-
Incubate in blocking solution to reduce non-specific binding.
-
Incubate the slice with the avidin-biotin conjugate (e.g., Streptavidin-Alexa Fluor 594) in blocking solution, typically for 24-48 hours at 4°C.
-
Wash the slice extensively in PBS.
-
Mount the slice on a slide with an appropriate mounting medium.
-
Image the labeled neurons using a confocal or fluorescence microscope to reconstruct their morphology and identify putative synaptic contacts.
Visualizing the Workflow
The following diagrams illustrate the key stages of the experimental process for validating neuronal connections using biocytin and electrophysiology.
Conclusion
The validation of neuronal connections through paired electrophysiological recordings and biocytin labeling remains a cornerstone of circuit neuroscience. Its strength lies in the unambiguous correlation of synaptic function with detailed neuronal morphology. While newer methods like optogenetics offer significant advantages in throughput for mapping large-scale connectivity patterns, they often lack the definitive validation of a direct, monosynaptic connection that paired recordings provide. The choice of technique, therefore, depends on the specific research question. For establishing the "ground truth" of a synaptic connection between identified neurons, the classic approach of paired recording with biocytin filling is still unparalleled. For a broader, more high-throughput survey of potential connections, especially across different brain regions or among genetically defined cell populations, optogenetic methods are highly valuable. The future of connectomics likely lies in the integration of these techniques, using high-throughput methods to generate hypotheses about connectivity that are then confirmed with the precision of paired recordings and advanced imaging.
References
A Comparative Guide to Neuronal Tracing: Cross-Validation of N-(Azido-PEG4)-Biocytin with Established Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal tracing, the selection of an appropriate tracer is paramount. This guide provides an objective comparison of a novel, click chemistry-based tracer, N-(Azido-PEG4)-Biocytin, with two widely used anterograde tracing methods: Biotinylated Dextran (B179266) Amine (BDA) and Adeno-Associated Virus (AAV) vectors. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their neuroanatomical studies.
Introduction to Neuronal Tracing Techniques
Neuronal tracing is a fundamental technique in neuroscience for mapping the connections between neurons and understanding the intricate circuitry of the brain. Anterograde tracing methods, in particular, are used to identify the axonal projections from a specific population of neurons to their target regions. The ideal anterograde tracer should be efficiently taken up by neuronal cell bodies, transported along the axon, and reliably detected at the axon terminals with high resolution and minimal toxicity.
This guide focuses on the cross-validation of this compound, a novel tracer leveraging the power of bioorthogonal click chemistry, against the well-established chemical tracer BDA and the popular viral tracer, AAV.
Comparative Analysis of Neuronal Tracers
The choice of a neuronal tracer depends on various factors, including the specific research question, the experimental model, and the desired level of detail. Here, we compare the key characteristics of this compound, BDA, and AAV-based tracers.
| Feature | This compound (Hypothetical) | Biotinylated Dextran Amine (BDA) | Adeno-Associated Virus (AAV) |
| Principle of Labeling | Two-step: Axonal transport of azido-biocytin followed by bioorthogonal click chemistry with a fluorescent alkyne. | One-step: Axonal transport of a biotinylated dextran molecule. | Viral transduction: Gene delivery leading to the expression of a fluorescent reporter protein. |
| Mode of Transport | Primarily anterograde axonal transport. | Anterograde and some retrograde transport depending on molecular weight.[1] | Primarily anterograde, with some serotypes showing retrograde transport.[2] |
| Detection Method | Fluorescence microscopy following click reaction. | Avidin-biotin reaction with a chromogenic or fluorescent reporter. | Direct fluorescence microscopy of the expressed reporter protein. |
| Signal Amplification | Inherent to click chemistry reaction. | Can be amplified using avidin-biotin-peroxidase complexes. | Dependent on promoter strength and expression time. |
| Toxicity | Potentially low due to the bioorthogonal nature of the detection reaction. | Generally low, but can cause local tissue damage at high concentrations. | Low for most serotypes, but can elicit an immune response. |
| Cell-type Specificity | No inherent specificity; labels all neurons at the injection site. | No inherent specificity; labels all neurons at the injection site. | Can be made cell-type specific using Cre-Lox systems or specific promoters.[3] |
| Trans-synaptic Tracing | Not expected to cross synapses. | Does not cross synapses. | Some serotypes (e.g., AAV1) can exhibit trans-synaptic spread. |
| Ease of Use | Requires a two-step labeling process. | Relatively straightforward one-step in vivo procedure followed by histology. | Requires handling of viral vectors and longer expression times. |
Experimental Methodologies
Detailed and standardized protocols are crucial for reproducible and reliable results in neuronal tracing studies. Below are the experimental protocols for each of the compared tracing methods.
This compound Tracing with Click Chemistry (Hypothetical Protocol)
This protocol is based on the principles of biocytin (B1667093) tracing and the application of click chemistry in biological tissues.
1. Tracer Injection:
-
Prepare a sterile solution of this compound in a physiologically compatible buffer (e.g., 0.01 M phosphate-buffered saline, pH 7.4).
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject a small volume (e.g., 50-100 nL) of the tracer solution into the target brain region using a glass micropipette and a microinjection pump.
-
Allow a survival time of 7-14 days for the tracer to be transported along the axons.
2. Tissue Processing:
-
Perfuse the animal transcardially with 4% paraformaldehyde (PFA) in phosphate (B84403) buffer (PB).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in PB).
-
Section the brain into 40-50 µm thick sections on a cryostat or vibratome.
3. Click Chemistry Staining:
-
Wash the sections in PBS.
-
Prepare the click reaction cocktail containing a fluorescently-labeled alkyne (e.g., Alexa Fluor 488 DIBO alkyne), a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate the sections in the click reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash the sections extensively in PBS to remove unreacted reagents.
-
Mount the sections on glass slides with a mounting medium containing an anti-fading agent.
4. Visualization:
-
Image the sections using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
Biotinylated Dextran Amine (BDA) Tracing Protocol
This is a standard protocol for anterograde tracing using BDA.[4][5][6][7]
1. Tracer Injection:
-
Dissolve BDA (typically 10,000 MW for anterograde tracing) in 0.01 M PB to a final concentration of 10-20%.
-
Perform stereotaxic injection of the BDA solution as described for the this compound protocol.
-
Allow a survival time of 7-21 days.
2. Tissue Processing:
-
Perfuse and post-fix the brain as described above.
-
Section the brain using a cryostat or vibratome.
3. Visualization (Avidin-Biotin Complex Method):
-
Wash the sections in PBS.
-
Quench endogenous peroxidase activity by incubating in a solution of hydrogen peroxide (e.g., 0.3% H2O2 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal serum in PBS with 0.3% Triton X-100).
-
Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions.
-
Wash the sections in PBS.
-
Develop the signal using a diaminobenzidine (DAB) solution, resulting in a brown reaction product.
-
Mount, dehydrate, and coverslip the sections.
4. Analysis:
-
Examine the sections under a bright-field microscope.
Adeno-Associated Virus (AAV) Anterograde Tracing Protocol
This protocol outlines the use of AAV for anterograde tracing.[2][8]
1. Viral Vector Preparation and Injection:
-
Obtain a high-titer stock of an AAV vector expressing a fluorescent reporter gene (e.g., AAV-hSyn-eGFP).
-
Perform stereotaxic injection of the viral vector into the target brain region. The volume will depend on the viral titer and desired expression area.
-
Allow a survival time of 2-4 weeks for viral expression and transport of the fluorescent protein.
2. Tissue Processing:
-
Perfuse and post-fix the brain as described in the previous protocols.
-
Section the brain using a cryostat or vibratome.
3. Visualization:
-
Mount the sections directly onto glass slides with a mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental steps of each tracing method, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The cross-validation of this compound with established neuronal tracing methods highlights the potential advantages of incorporating click chemistry into neuroanatomical studies. The primary benefit of this novel approach lies in the bioorthogonal nature of the detection step. The click reaction is highly specific and occurs under mild conditions, which could potentially lead to a higher signal-to-noise ratio and reduced background compared to traditional enzymatic amplification methods. Furthermore, the flexibility of click chemistry allows for the use of a wide variety of fluorescent probes, enabling multicolor imaging experiments.
In comparison, BDA remains a robust and reliable tracer for anterograde and, to some extent, retrograde labeling. Its primary advantages are its ease of use and the extensive body of literature supporting its application. However, the reliance on an enzymatic reaction for visualization can sometimes lead to background staining and the diffusion of the reaction product, potentially limiting the spatial resolution.
AAV-based tracers offer the unique advantage of cell-type specificity, which is crucial for dissecting the function of specific neural circuits. The ability to express a variety of reporter proteins, including fluorescent markers and genetically encoded calcium or voltage indicators, makes AAV a versatile tool for modern neuroscience research. The main limitations of AAV tracers are the longer time required for gene expression and the potential for an immune response.
References
- 1. Viral neuronal tracing - Wikipedia [en.wikipedia.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. UCI researchers publish new guide for viral tracers in neural circuit mapping | UC Irvine School of Medicine [medschool.uci.edu]
- 4. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 5. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
Navigating the Labyrinth of Neural Circuits: A Comparative Guide to Biocytin-Based Tracers
For researchers, scientists, and drug development professionals charting the intricate pathways of the nervous system, the choice of a neuronal tracer is paramount. Biocytin (B1667093), a conjugate of biotin (B1667282) and L-lysine, has long been a workhorse in neuroanatomical studies, prized for its ability to reveal the detailed morphology of neurons.[1][2] However, its utility is not without significant limitations. This guide provides an objective comparison of biocytin with its alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your neuroscience research.
The Achilles' Heel of Biocytin: In Vivo Instability
The principal drawback of biocytin lies in its susceptibility to enzymatic degradation.[1][2] The enzyme biotinidase, present in biological tissues, rapidly cleaves the amide bond linking biotin to lysine.[1][2] This degradation begins within hours of application, rendering biocytin unsuitable for long-term studies that require survival times beyond 24-48 hours.[1][2] This instability can lead to incomplete labeling of neuronal processes, particularly those distant from the injection site, and a diminished signal intensity over time.[1][2]
The Contenders: Alternatives to Conventional Biocytin
To overcome the limitations of biocytin, several alternatives have been developed. These tracers aim to provide greater stability, enhanced transport characteristics, and broader experimental flexibility.
-
Neurobiotin™: A popular alternative, Neurobiotin is an aminoethyl derivative of biotin. It is a smaller molecule than biocytin, which is suggested to allow for more extensive diffusion through gap junctions, making it a valuable tool for studying coupled cell populations.[3][4] It also exhibits both anterograde and retrograde transport.[5]
-
Biotinamide: This small molecular weight (M.W. = 286) biotin-containing compound offers the advantage of being selectively ejected with positive current during iontophoresis.[6] This is beneficial for electrophysiologists who use hyperpolarizing current to stabilize neurons before recording.[6]
-
Stabilized Biocytin Derivatives (L1 and L2): Recent chemical modifications to the biocytin structure have yielded derivatives with increased stability against biotinidase.[1][2] By sterically hindering the amide linkage, these novel compounds, referred to as L1 and L2 in a key study, demonstrate significantly longer half-lives in vivo, allowing for successful tracing in experiments with extended survival times.[1][2]
-
Fluorophore-conjugated Biocytin: For live-cell imaging, biocytin has been conjugated with fluorophores like TMR (tetramethylrhodamine).[7] This allows for the direct visualization of neuronal transport in real-time, a capability lacking with conventional biocytin which requires post-fixation processing for visualization.[4][7]
Performance Head-to-Head: A Data-Driven Comparison
The following table summarizes the key performance characteristics of biocytin and its alternatives based on available experimental data.
| Tracer | Molecular Weight | Primary Transport | Key Advantages | Key Limitations |
| Biocytin | 372.48 g/mol | Anterograde (primarily), some retrograde[8][9] | Excellent Golgi-like staining of neuronal morphology[8][10] | Susceptible to rapid enzymatic degradation by biotinidase, limiting long-term studies[1][2][11] |
| Neurobiotin™ | 286.38 g/mol | Anterograde and Retrograde[5] | Smaller size may allow for better diffusion through gap junctions[3][4]; more extensive labeling than biocytin[5] | Less intense labeling of individual neurons compared to biocytin[5] |
| Biotinamide | 286.38 g/mol | Anterograde and Retrograde | Can be selectively ejected with positive current during iontophoresis[6]; higher solubility than biocytin[6] | Weaker labeling with longer survival times, similar to biocytin[6] |
| Stabilized Biocytin (L1, L2) | L1: 430.25 g/mol | Anterograde and Retrograde[1][2] | Significantly more stable in vivo than biocytin, enabling long-term tracing (up to 96 hours)[1][2] | Newer compounds, may have less established protocols and availability. |
| TMR Biocytin | ~800 g/mol | Anterograde and Retrograde | Enables live-cell imaging of neuronal transport[7] | Larger molecular weight may affect transport efficiency compared to unconjugated tracers. |
Experimental Corner: Protocols for Neuronal Tracing
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for biocytin application and visualization.
General Biocytin Iontophoresis and Visualization Protocol
This protocol provides a general framework. Specific parameters may need optimization depending on the target brain region and animal model.
1. Electrode Preparation:
-
Glass micropipettes are filled with a 2-5% biocytin solution in a suitable buffer (e.g., 0.1 M Tris buffer, pH 7.6, or 0.5 M NaCl).
2. Iontophoretic Injection:
-
The tracer is injected into the target brain region using positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for a duration of 10-20 minutes.
3. Animal Survival and Perfusion:
-
Animals are allowed to survive for a predetermined period (typically 24-48 hours for biocytin).
-
Animals are then deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde in phosphate (B84403) buffer).
4. Tissue Processing:
-
The brain is removed, post-fixed, and sectioned using a vibratome or cryostat.
5. Visualization using Avidin-Biotin Complex (ABC) Method:
-
Sections are incubated with an avidin-biotin-peroxidase complex (ABC).
-
The peroxidase is then reacted with a chromogen, such as diaminobenzidine (DAB), to produce a visible brown reaction product where the biocytin is located.[12]
Comparative Study of Biocytin and Stabilized Derivatives (L1, L2)
A study by Mishra et al. (2009) provides a clear experimental design for comparing biocytin with stabilized alternatives.
-
Tracers and Injection: 4% solutions of biocytin (L), L1, and L2 were prepared. Iontophoretic injections were made into the primary motor cortex of rats with identical parameters for all tracers.[1][2]
-
Survival Times: Animals were allowed to survive for 1, 24, or 96 hours post-injection.[1][2]
-
Histology: Brains were processed and stained to visualize the tracers. The intensity and extent of labeling were compared across the different survival times.
-
Results: At 1 hour, all tracers showed comparable uptake. At 24 hours, the staining for L1 and L2 was significantly more intense than for biocytin.[1][2] By 96 hours, biocytin was nearly completely degraded, while L1 and L2 still showed robust labeling of neuronal fibers far from the injection site.[1][2]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for neuronal tracing using a biocytin-based tracer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin. [mrcbndu.ox.ac.uk]
- 6. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocytin-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocytin | Neuroanatomical tracer | 576-19-2 | Hello Bio [hellobio.com]
- 12. Improved biocytin labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different biocytin derivatives for in vivo tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various biocytin (B1667093) derivatives used for in vivo neuroanatomical tracing. The selection of an appropriate tracer is critical for accurately mapping neural circuits and understanding the intricate connections within the nervous system. This document aims to assist researchers in making informed decisions by presenting a comparative analysis of the performance of different biocytin derivatives, supported by experimental data and detailed protocols.
Introduction to Biocytin and its Derivatives
Biocytin, a conjugate of biotin (B1667282) and L-lysine, has long been a cornerstone in neuroanatomical research due to its versatility as both an anterograde and retrograde tracer.[1][2] Its high affinity for avidin (B1170675) and streptavidin allows for robust and sensitive visualization.[3] However, the in vivo application of conventional biocytin is hampered by its susceptibility to degradation by the enzyme biotinidase, which can limit its utility in long-term studies.[4] To address this and other limitations, a variety of biocytin derivatives have been developed, offering enhanced stability, fluorescent properties, and improved transport characteristics.
This guide will compare the following classes of biocytin derivatives:
-
Conventional Biocytin: The traditional tracer, serving as a baseline for comparison.
-
Biotinidase-Resistant Derivatives: Engineered for increased stability in vivo.
-
Small Molecule Analogs (e.g., Neurobiotin™): Offering different transport properties and solubility.
-
Fluorescently-Conjugated Derivatives: Enabling visualization in living tissue and multiplexing with other fluorescent techniques.
-
Dextran (B179266) Conjugates (Biotinylated Dextran Amine - BDA): A larger molecule with distinct transport characteristics.
Comparative Performance of Biocytin Derivatives
The choice of a biocytin derivative depends on the specific requirements of the experiment, such as the desired transport direction, the duration of the experiment, and the imaging modality. The following table summarizes the key performance characteristics of different biocytin derivatives based on available experimental data.
| Derivative Class | Example(s) | Molecular Weight | Primary Transport | Key Advantages | Key Disadvantages |
| Conventional Biocytin | Biocytin | ~372 Da | Primarily Anterograde[1][2] | Well-established protocols, excellent detail of axonal and dendritic arbors.[1] | Susceptible to degradation by biotinidase, limiting long-term studies.[4] |
| Biotinidase-Resistant | L1 and L2 derivatives | N/A | Anterograde & Retrograde | High stability in vivo, excellent for long-term tracing (e.g., 96 hours). | Not as widely commercially available as other derivatives. |
| Small Molecule Analogs | Neurobiotin™ (N-(2-aminoethyl)biotinamide) | ~286 Da | Anterograde & Strong Retrograde[5] | More extensive labeling and superior retrograde transport compared to biocytin.[5] Higher solubility.[4] | May produce more extensive but less intense labeling of individual neurons compared to biocytin.[5] |
| Fluorescently-Conjugated | TMR-Biocytin, Atto 488-Biotin | Variable | Anterograde & Retrograde | Allows for visualization in live tissue, rapid transport (TMR-Biocytin: ~5.4 mm/h). Can be combined with calcium imaging. | Potential for phototoxicity, compatibility issues with other fluorescent markers. |
| Dextran Conjugates | Biotinylated Dextran Amine (BDA) | 3,000 - 10,000 Da | Primarily Retrograde[1] | Superior retrograde transport compared to biocytin, resulting in more complete dendritic filling.[1] | Anterograde transport is less effective than biocytin, may not label very thin axons as well.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of biocytin derivatives. Below are generalized protocols for in vivo injection and subsequent histological processing. Researchers should optimize these protocols for their specific animal model and target brain region.
Protocol 1: In Vivo Iontophoretic Injection of Biocytin Derivatives
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal using an appropriate anesthetic agent and mount it in a stereotaxic frame. Perform a craniotomy over the target brain region.
-
Pipette Preparation: Pull glass micropipettes to a tip diameter of 10-20 µm. Fill the pipette with a 2-5% solution of the chosen biocytin derivative dissolved in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer or 2 M potassium acetate).
-
Iontophoresis: Lower the pipette to the target coordinates. Pass a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes to eject the tracer. The polarity of the current may need to be adjusted depending on the net charge of the derivative.
-
Post-Injection Survival: Allow the animal to recover for a period ranging from 24 hours to several days, depending on the tracer used and the desired transport distance. For conventional biocytin, shorter survival times (24-48 hours) are common, while biotinidase-resistant derivatives can be used for longer periods (96 hours or more).
-
Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by a 4% paraformaldehyde solution in 0.1 M phosphate buffer (pH 7.4). Post-fix the brain in the same fixative overnight at 4°C.
-
Sectioning: Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in 0.1 M PB) and section on a cryostat or vibratome at a thickness of 40-50 µm.
Protocol 2: Visualization using Avidin-Biotin Complex (ABC) Method
-
Washing: Wash the free-floating sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS).
-
Endogenous Peroxidase Quenching: Incubate the sections in a solution to block endogenous peroxidase activity (e.g., 1% hydrogen peroxide in PBS) for 30 minutes at room temperature.
-
Blocking: Wash the sections again in PBS and then incubate in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody, with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
ABC Reagent Incubation: Prepare the Avidin-Biotin Complex (ABC) reagent according to the manufacturer's instructions (typically 30 minutes prior to use). Incubate the sections in the ABC solution overnight at 4°C.
-
Washing: Wash the sections thoroughly in PBS (3 x 10 minutes).
-
Chromogenic Reaction: Develop the signal by incubating the sections in a solution containing a chromogen, such as 3,3'-diaminobenzidine (B165653) (DAB), and hydrogen peroxide. Monitor the reaction under a microscope and stop it by washing with PBS once the desired staining intensity is reached.
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.
Visualization of Cellular Mechanisms and Experimental Workflow
To aid in the understanding of the processes involved in biocytin tracing, the following diagrams have been generated using the DOT language.
Caption: General workflow of in vivo biocytin tracing from neuronal uptake to signal visualization.
Caption: Step-by-step experimental workflow for in vivo biocytin tracing studies.
Conclusion
The family of biocytin-based tracers offers a powerful and versatile toolkit for neuroanatomical studies. While conventional biocytin remains a reliable option for many applications, the development of novel derivatives has significantly expanded the possibilities for in vivo tracing. Biotinidase-resistant derivatives are invaluable for long-term studies, fluorescent conjugates open the door to live-cell imaging and functional studies, and analogs like Neurobiotin™ provide enhanced retrograde tracing capabilities. The selection of the optimal tracer requires careful consideration of the experimental goals, and the protocols provided in this guide offer a starting point for successful implementation. As new derivatives continue to be developed, the future of neuroanatomical tracing promises even greater precision and insight into the complex wiring of the brain.
References
- 1. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(Azido-PEG4)-Biocytin: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
Proper handling and disposal of N-(Azido-PEG4)-Biocytin are critical for maintaining a safe laboratory environment. This guide provides detailed procedures for the safe disposal of this compound, emphasizing the hazards associated with the azide (B81097) functional group. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Key Safety Considerations
This compound is a compound that requires careful handling due to its azide group. While some safety data sheets (SDS) may not classify the compound itself as hazardous, the azide component presents significant potential risks.[1] Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[2] A primary hazard is the potential for azide compounds to react with heavy metals such as lead, copper, silver, and zinc, which can be present in plumbing systems.[2] This reaction can form highly shock-sensitive and explosive metal azides.[2][3] Therefore, disposing of azide-containing solutions down the drain is strongly discouraged.[3][4]
Disposal Procedures
The recommended procedure for the disposal of this compound and any materials contaminated with it is to treat it as hazardous waste. This approach minimizes the risk of accidental exposure and environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be collected separately from other waste streams.[5]
-
Container Selection: Use a designated, clearly labeled, non-metallic waste container.[2] Polypropylene or polyethylene (B3416737) containers are suitable choices.[2] Avoid containers with metal caps (B75204) or liners to prevent the formation of explosive metal azides.[2]
-
Labeling: The waste container must be clearly labeled as "Azide Contaminated Waste" or "Hazardous Waste" in accordance with your institution's specific guidelines.[4] The label should also identify the contents, including the name of the chemical.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated area, away from incompatible materials such as acids and heavy metals.[2][4]
-
Professional Disposal: Arrange for the collection and disposal of the azide-containing waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][6] These professionals are equipped to handle and dispose of such materials safely.
Never dispose of this compound or any azide-containing compound down the sink.[4] While some older guidelines might suggest flushing with copious amounts of water, this practice is now widely discouraged due to the significant risk of forming explosive metal azides in the plumbing.[3]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Response:
-
Small Spills (in a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Cover the spill with an absorbent material.[5]
-
Clean the area with a pH-adjusted water solution (pH greater than 9.0).[5]
-
Collect all cleanup materials into the designated azide-contaminated waste container.[5]
-
-
Large Spills (or any spill outside a fume hood):
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.[7]
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Quantitative Data Summary
| Hazard | Associated Risk | Recommended Precaution |
| Toxicity | Highly toxic if ingested, inhaled, or absorbed through the skin.[2] | Wear appropriate PPE (gloves, lab coat, safety goggles). Handle in a well-ventilated area or chemical fume hood. |
| Explosion Hazard | Reacts with heavy metals (lead, copper, etc.) to form shock-sensitive explosive metal azides.[2] | DO NOT dispose of down the drain. Use non-metallic containers for waste collection. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling N-(Azido-PEG4)-Biocytin
Essential Safety and Handling Guide for N-(Azido-PEG4)-Biocytin
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of this compound.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in the laboratory. Adherence to these guidelines is essential to mitigate risks associated with the azide (B81097) functional group and to ensure proper disposal of chemical waste.
I. Understanding the Hazards
This compound is a molecule containing an azide group. Organic azides are potentially explosive and can be sensitive to heat, light, shock, and friction.[1][2] The azide ion is also toxic, with a toxicity similar to cyanide.[2] Therefore, proper handling and disposal are paramount.
Key Hazards:
-
Explosion Risk: Organic azides can decompose violently.[2] This risk increases with low molecular weight and high nitrogen content.[2] Avoid contact with heavy metals (e.g., lead, copper, silver, zinc, mercury) as this can form highly shock-sensitive and explosive metal azides.[3][4]
-
Toxicity: Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[3][4]
-
Reaction with Acids: Contact with acids can produce hydrazoic acid, which is a highly toxic, volatile, and explosive compound.[1][3]
-
Incompatible Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][2]
II. Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. A work area and process-specific risk assessment is necessary to determine if additional PPE is required.[5]
| PPE Category | Item | Specification & Use |
| Body Protection | Lab Coat | A standard, buttoned lab coat should be worn to protect clothing and skin from potential splashes.[6][7] Consider a fire-resistant lab coat if working with flammable materials.[7] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[5][8] Inspect gloves before use and change them immediately if contaminated or compromised.[8] Do not reuse disposable gloves.[6] |
| Eye & Face Protection | Safety Glasses/Goggles | Chemical safety goggles are required to protect against liquid splashes.[5][7][9] A face shield should be used in addition to goggles when there is a high risk of splashing.[7] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes must be worn to protect feet from spills and falling objects.[6][7] |
| Respiratory Protection | Respirator | A respirator may be necessary when working with volatile chemicals or in poorly ventilated areas.[7] The need for respiratory protection should be determined by a risk assessment. |
III. Safe Handling and Operational Plan
A. Engineering Controls:
-
All manipulations of this compound, especially those that could generate aerosols, must be conducted in a properly functioning chemical fume hood.[4][9]
-
Use a blast shield if there is a potential for explosion.[4][10]
B. Procedural Guidelines:
-
Review Safety Information: Before beginning work, review the Safety Data Sheet (SDS) for this compound and this handling guide.
-
Minimize Quantities: Purchase and store only the minimum quantity of the material needed.[9]
-
Use Appropriate Utensils: Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of explosive metal azides.[1][4] Use plastic or ceramic spatulas instead.[4][11]
-
Avoid Incompatible Materials: Keep the compound away from acids, heavy metals, halogenated solvents, bromine, carbon disulfide, chromyl chloride, and dimethyl sulfate.[1][3]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials.[1][9] The recommended storage temperature is typically -20°C.[12]
-
Good Laboratory Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9]
IV. Disposal Plan
Under no circumstances should azide-containing waste be disposed of down the drain. [4][13] This can lead to the formation of highly explosive metal azides in the plumbing.[3][13]
A. Waste Collection:
-
Collect all azide-containing waste in a dedicated, clearly labeled, non-metallic waste container.[1][3] Polypropylene or polyethylene (B3416737) containers are suitable.[3]
-
Do not mix azide waste with acidic wastes.[1]
-
All disposable materials contaminated with the compound, as well as residual materials and rinsate from empty containers, must be collected as hazardous waste.[9]
B. Deactivation of Dilute Azide Solutions (for trained personnel only):
-
Dilute solutions (≤5%) of azide can be deactivated by reaction with nitrous acid in a chemical fume hood.[4][13]
-
This procedure should only be performed by trained personnel following a specific, approved protocol. The reaction generates nitric oxide gas and must be done with caution.[4][13]
-
Order of addition is critical: Add a 20% aqueous solution of sodium nitrite (B80452) to the azide solution first, followed by the gradual addition of a 20% aqueous solution of sulfuric acid.[13] Reversing this order will generate highly toxic and explosive hydrazoic acid.[13]
-
After the reaction is complete, the solution should be tested for the presence of excess nitrite to confirm complete decomposition.[13] The final solution must be neutralized to a pH of 6-9 before disposal as regular aqueous waste, provided it contains no other hazardous materials.[4][13]
C. Final Disposal:
-
All azide-containing waste must be disposed of through your institution's chemical waste program.[1]
V. Emergency Procedures
-
Spills: In case of a spill, evacuate the area and notify your institution's Environmental Health & Safety (EHS) office immediately.[3] Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek medical attention.[11]
-
Inhalation or Ingestion: Move to fresh air and seek immediate medical attention.
-
Experimental Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. addgene.org [addgene.org]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. drexel.edu [drexel.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. uvic.ca [uvic.ca]
- 12. N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 13. unomaha.edu [unomaha.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
